Product packaging for 3-Cyclopropyl-2-fluoropyridine(Cat. No.:CAS No. 1227177-68-5)

3-Cyclopropyl-2-fluoropyridine

Cat. No.: B577588
CAS No.: 1227177-68-5
M. Wt: 137.157
InChI Key: VVFSMQRQXSDRMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Cyclopropyl-2-fluoropyridine (CAS 1227177-68-5) is a fluorinated heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical research. Its molecular formula is C8H8FN, with a molecular weight of 137.154 g/mol . This compound integrates a cyclopropyl group, known for its ability to improve pharmacokinetic properties and metabolic stability, with a 2-fluoropyridine ring, a privileged structure in drug design . The fluorine atom at the 2-position of the pyridine ring is a key reactive handle, as it can be efficiently substituted with a wide variety of nucleophiles—including alcohols, phenols, amines, and thiols—under mild conditions via nucleophilic aromatic substitution (SNAr). This makes the compound an exceptionally versatile intermediate for the late-stage functionalization and synthesis of more complex molecules . Research value for this compound is particularly high in the development of central nervous system (CNS) agents. Fluorinated cyclopropane derivatives are strategically employed in the design of potent and selective agonists for serotonin receptors such as 5-HT2C, a promising target for treating obesity, schizophrenia, and drug addiction . The incorporation of fluorine and cyclopropyl motifs is a established strategy to fine-tune a molecule's lipophilicity (cLogP), which is critical for optimal blood-brain barrier penetration, while also blocking potential sites of oxidative metabolism to enhance the metabolic stability of drug candidates . Furthermore, pyridine and fluoropyridine cores are found in inhibitors of therapeutic targets like BACE1 for Alzheimer's disease, underscoring the broad utility of this chemical scaffold . This product is provided For Research Use Only. It is strictly not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (MSDS) prior to use and handle this compound in a appropriately controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8FN B577588 3-Cyclopropyl-2-fluoropyridine CAS No. 1227177-68-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-cyclopropyl-2-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FN/c9-8-7(6-3-4-6)2-1-5-10-8/h1-2,5-6H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVFSMQRQXSDRMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(N=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60731525
Record name 3-Cyclopropyl-2-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60731525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227177-68-5
Record name 3-Cyclopropyl-2-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60731525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-cyclopropyl-2-fluoropyridine CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyclopropyl-2-fluoropyridine is a key heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique structural combination of a pyridine ring, a fluorine atom, and a cyclopropyl group imparts desirable pharmacokinetic and pharmacodynamic properties to larger molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, safety information, and its role as a crucial intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid at room temperature.[1] The presence of the fluorine atom and the cyclopropyl group influences its polarity, lipophilicity, and metabolic stability, making it a valuable scaffold in the design of novel drug candidates.[2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 1227177-68-5[1][2]
Molecular Formula C₈H₈FN[2]
Molecular Weight 137.15 g/mol [2]
Appearance Colorless to light yellow liquid[1]
Boiling Point (Predicted) 187.1 ± 28.0 °C[1]
Density (Predicted) 1.194 ± 0.06 g/cm³[1]
pKa (Predicted) -0.06 ± 0.10[1]
Storage Room temperature, in a dry, sealed container[1]

Spectroscopic Data

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to show characteristic signals for the protons on the pyridine ring and the cyclopropyl group. The fluorine atom will cause splitting of adjacent proton signals.

    • ¹³C NMR: The spectrum will display distinct peaks for the eight carbon atoms, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (¹JCF).

    • ¹⁹F NMR: A single resonance is expected, with its chemical shift providing information about the electronic environment of the fluorine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for C-H stretching of the aromatic and cyclopropyl groups, C=C and C=N stretching vibrations of the pyridine ring, and a strong C-F stretching band.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) at m/z 137, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the cyclopropyl group or rearrangements of the pyridine ring.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not publicly available. However, based on the safety information for structurally related fluorinated pyridines, caution should be exercised when handling this compound.

General Safety Precautions:

  • Engineering Controls: Work in a well-ventilated area, preferably in a fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist. Keep away from heat, sparks, and open flames.

Known Hazards of Structurally Similar Compounds:

  • Flammability: Many fluorinated pyridines are flammable liquids.

  • Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.

  • Irritation: Can cause skin, eye, and respiratory irritation.

Role in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of complex organic molecules, most notably in the development of kinase inhibitors for cancer therapy.[2]

Kinase Inhibition

Kinases are a class of enzymes that play a critical role in cell signaling pathways by catalyzing the transfer of a phosphate group from ATP to a protein substrate. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Kinase inhibitors are a class of targeted therapies that block the activity of specific kinases, thereby interfering with cancer cell growth, proliferation, and survival.

The incorporation of the this compound moiety into a drug candidate can offer several advantages:

  • Enhanced Binding Affinity: The cyclopropyl group can fit into specific hydrophobic pockets of the kinase active site, leading to increased binding affinity and potency.

  • Improved Metabolic Stability: The cyclopropyl group can block sites of metabolism, leading to a longer half-life of the drug in the body.

  • Increased Lipophilicity and Membrane Permeability: The fluorinated pyridine ring contributes to increased lipophilicity, which can enhance the ability of the drug to cross cell membranes and reach its target.[2]

Logical Relationship in Kinase Inhibitor Design

The following diagram illustrates the logical relationship between the structural features of this compound and its application in the design of kinase inhibitors.

Kinase_Inhibitor_Design cluster_starting_material Starting Material cluster_structural_features Key Structural Features cluster_physicochemical_properties Physicochemical Properties cluster_pharmacological_outcome Pharmacological Outcome This compound This compound Fluorine_Atom Fluorine Atom Cyclopropyl_Group Cyclopropyl Group Pyridine_Ring Pyridine Ring Lipophilicity Increased Lipophilicity Pyridine_Ring->Lipophilicity Fluorine_Atom->Lipophilicity Metabolic_Stability Metabolic Stability Fluorine_Atom->Metabolic_Stability Cyclopropyl_Group->Metabolic_Stability Binding_Interactions Specific Binding Interactions Cyclopropyl_Group->Binding_Interactions Kinase_Inhibitor Potent & Selective Kinase Inhibitor Lipophilicity->Kinase_Inhibitor Metabolic_Stability->Kinase_Inhibitor Binding_Interactions->Kinase_Inhibitor

Caption: Logical flow from the structural features of this compound to its utility in kinase inhibitor design.

Experimental Protocols

General Synthetic Workflow (Hypothetical)

The following diagram illustrates a potential workflow for the synthesis of this compound.

Synthesis_Workflow Start Starting Materials: - 2-Fluoro-3-bromopyridine - Cyclopropylboronic acid Reaction Suzuki Coupling Reaction (Pd catalyst, base, solvent) Start->Reaction Workup Aqueous Workup (Extraction with organic solvent) Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization Final_Product This compound Characterization->Final_Product

Caption: A potential synthetic workflow for the preparation of this compound.

Disclaimer: This is a generalized, hypothetical protocol. Actual reaction conditions, including the choice of catalyst, base, solvent, temperature, and reaction time, would require optimization. All chemical syntheses should be performed by trained professionals in a properly equipped laboratory with appropriate safety precautions in place.

Conclusion

This compound is a valuable and versatile building block in modern drug discovery. Its unique combination of structural motifs provides a powerful tool for medicinal chemists to fine-tune the properties of drug candidates, particularly in the development of next-generation kinase inhibitors. Further research into the synthesis and applications of this compound is likely to yield novel therapeutics with improved efficacy and safety profiles.

References

Technical Guide: Physicochemical Properties and Synthetic Applications of 3-Cyclopropyl-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyclopropyl-2-fluoropyridine is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique structural combination—a pyridine ring activated by a fluorine atom and substituted with a strained cyclopropyl group—imparts desirable physicochemical properties that are advantageous for the development of novel therapeutics. The presence of the fluorine atom can enhance metabolic stability and modulate pKa, while the cyclopropyl moiety can improve potency and ligand efficiency. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, details relevant experimental protocols, and visualizes its role in key biological pathways and drug discovery workflows.

Core Physicochemical Properties

The physicochemical properties of this compound are crucial for its application as a pharmaceutical intermediate. While experimentally determined data is limited in publicly accessible literature, predicted values provide a strong foundation for its use in molecular design and synthesis.

PropertyValueSource
Molecular Formula C₈H₈FN[1]
Molecular Weight 137.15 g/mol [1]
Appearance Colorless to light yellow liquid[1]
Boiling Point 187.1 ± 28.0 °C (Predicted)[1]
Density 1.194 ± 0.06 g/cm³ (Predicted)[1]
pKa -0.06 ± 0.10 (Predicted)[1]
CAS Number 1227177-68-5[1]
Storage Conditions Room temperature, sealed in a dry environment[1]

Role in Drug Discovery: A Key Intermediate for TYK2 Inhibitors

This compound has emerged as a critical intermediate in the synthesis of selective Tyrosine Kinase 2 (TYK2) inhibitors.[2][3][4][5] TYK2 is a member of the Janus kinase (JAK) family and plays a crucial role in cytokine signaling pathways that are implicated in a variety of inflammatory and autoimmune diseases.[2][3][4] Selective inhibition of TYK2 is a promising therapeutic strategy for conditions such as psoriasis, psoriatic arthritis, and systemic lupus erythematosus.[3][4] The this compound moiety is often incorporated into the core structure of these inhibitors to enhance their binding affinity and selectivity for the TYK2 pseudokinase (JH2) domain, thereby achieving allosteric inhibition.[2][3][5]

TYK2-Mediated Cytokine Signaling Pathway

The diagram below illustrates the central role of TYK2 in the JAK/STAT signaling cascade, which is a primary target for inhibitors derived from this compound.

TYK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor tyk2 TYK2 receptor->tyk2 receptor->tyk2 2. Activation jak JAK1/JAK2 receptor->jak tyk2->jak Phosphorylation stat STAT tyk2->stat 3. STAT Phosphorylation jak->tyk2 stat_p p-STAT stat->stat_p stat_dimer p-STAT Dimer stat_p->stat_dimer 4. Dimerization dna DNA stat_dimer->dna 5. Nuclear Translocation inhibitor TYK2 Inhibitor (e.g., derived from This compound) inhibitor->tyk2 Inhibition gene_transcription Gene Transcription (Inflammatory Response) dna->gene_transcription 6. Transcription Regulation cytokine Cytokine (e.g., IL-12, IL-23, Type I IFN) cytokine->receptor 1. Binding & Dimerization

TYK2-mediated cytokine signaling pathway.

Experimental Protocols

While specific proprietary synthesis routes for this compound are not extensively published, a plausible and commonly employed method is the Suzuki-Miyaura cross-coupling reaction. This approach is widely used for the formation of carbon-carbon bonds between aryl halides and boronic acids.

Adapted Protocol: Suzuki-Miyaura Coupling for the Synthesis of this compound

This protocol is adapted from established procedures for the Suzuki coupling of heteroaryl halides with cyclopropylboronic acid.

Materials:

  • 3-Bromo-2-fluoropyridine

  • Cyclopropylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene and Water (solvent system)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 3-bromo-2-fluoropyridine (1.0 eq), cyclopropylboronic acid (1.5 eq), and potassium phosphate (2.0 eq).

  • Catalyst Addition: In a separate vial, prepare the catalyst system by dissolving palladium(II) acetate (0.02 eq) and SPhos (0.04 eq) in toluene.

  • Inert Atmosphere: Seal the Schlenk flask, and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Introduction: Add the toluene and water (e.g., 10:1 ratio) solvent mixture to the flask via syringe, followed by the catalyst solution.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield this compound.

General Workflow for Kinase Inhibitor Discovery

The development of a kinase inhibitor, such as a TYK2 inhibitor, follows a structured workflow from initial concept to a preclinical candidate. This compound serves as a key building block in the "Lead Optimization" phase of this process.

Kinase_Inhibitor_Discovery_Workflow cluster_discovery Discovery Phase cluster_optimization Optimization Phase cluster_preclinical Preclinical Phase target_id Target Identification & Validation (e.g., TYK2 in autoimmune disease) assay_dev Assay Development & High-Throughput Screening (HTS) target_id->assay_dev hit_gen Hit Generation assay_dev->hit_gen hit_to_lead Hit-to-Lead hit_gen->hit_to_lead Identified 'Hits' lead_opt Lead Optimization (Synthesis of analogs using This compound) hit_to_lead->lead_opt Validated 'Leads' lead_opt->hit_to_lead Iterative Design admet In Vitro & In Vivo ADMET Profiling lead_opt->admet Structure-Activity Relationship (SAR) preclinical_candidate Preclinical Candidate Selection admet->preclinical_candidate

General workflow for kinase inhibitor discovery.

Conclusion

This compound is a valuable and versatile building block in modern medicinal chemistry. Its physicochemical profile makes it an attractive component for designing potent and selective kinase inhibitors, most notably for the TYK2 enzyme. The synthetic accessibility of this compound, primarily through cross-coupling reactions, allows for its incorporation into complex molecular scaffolds. As the demand for targeted therapies for autoimmune and inflammatory diseases continues to grow, the importance of key intermediates like this compound in the drug discovery pipeline is set to increase.

References

Spectroscopic Data for 3-cyclopropyl-2-fluoropyridine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-cyclopropyl-2-fluoropyridine is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery.[1] Its structural motifs, a fluorinated pyridine ring and a cyclopropyl group, are frequently incorporated into pharmaceutical candidates to enhance metabolic stability, binding affinity, and pharmacokinetic properties.[1] A thorough understanding of its spectroscopic characteristics is paramount for its synthesis, characterization, and application in the development of novel therapeutics. This document aims to provide a comprehensive guide to the NMR spectroscopic data of this compound. However, despite extensive searches of scientific literature and chemical databases, detailed, experimentally verified 1H, 13C, and 19F NMR data for this compound is not publicly available at this time.

This guide will, therefore, present predicted NMR spectroscopic data based on the analysis of structurally related compounds. It will also provide a standardized experimental protocol for the acquisition of such data.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for this compound. These predictions are based on the known NMR data of 2-fluoropyridine, 3-substituted pyridines, and cyclopropyl-containing aromatic compounds. The exact chemical shifts and coupling constants (J) will be dependent on the solvent and the specific spectrometer used.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-47.3 - 7.5dddJ(H4-H5) ≈ 7-8, J(H4-H6) ≈ 1-2, J(H4-F) ≈ 4-6
H-57.0 - 7.2dddJ(H5-H4) ≈ 7-8, J(H5-H6) ≈ 4-5, J(H5-F) ≈ 1-2
H-68.0 - 8.2dmJ(H6-H5) ≈ 4-5, J(H6-F) ≈ 8-10
Cyclopropyl-CH2.0 - 2.3m
Cyclopropyl-CH₂0.8 - 1.2m
Cyclopropyl-CH₂'0.6 - 1.0m

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to JC-F)Predicted Coupling Constants (¹JC-F, Hz)
C-2160 - 165d~240-260
C-3120 - 125d~15-20
C-4138 - 142d~5-10
C-5121 - 125s
C-6147 - 151d~15-20
Cyclopropyl-CH10 - 15s
Cyclopropyl-CH₂5 - 10s

Table 3: Predicted ¹⁹F NMR Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
F-70 to -90m

Experimental Protocols

The following is a general methodology for the acquisition of NMR spectra for a compound such as this compound.

Materials and Equipment:

  • This compound sample (5-10 mg)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tubes (5 mm diameter)

  • NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. Ensure the sample is fully dissolved.

  • Spectrometer Setup:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

    • Tune and match the probe for ¹H, ¹³C, and ¹⁹F frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a ¹³C{¹H} NMR spectrum (proton-decoupled).

    • Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128-1024 or more) due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition:

    • Acquire a one-dimensional ¹⁹F NMR spectrum. This can be done with or without proton decoupling.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16-64).

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the spectra.

    • Reference the chemical shifts. For ¹H and ¹³C NMR, the residual solvent peak is typically used. For ¹⁹F NMR, an external standard like CFCl₃ is often used (δ = 0 ppm).

    • Integrate the signals in the ¹H NMR spectrum.

Logical Workflow for NMR Data Acquisition and Analysis

The following diagram illustrates the general workflow for obtaining and interpreting the NMR data for this compound.

NMR_Workflow cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Structural Analysis SamplePrep Sample Preparation H1_NMR 1H NMR Acquisition SamplePrep->H1_NMR C13_NMR 13C NMR Acquisition SamplePrep->C13_NMR F19_NMR 19F NMR Acquisition SamplePrep->F19_NMR FT Fourier Transform H1_NMR->FT C13_NMR->FT F19_NMR->FT Phasing Phase Correction FT->Phasing Referencing Referencing Phasing->Referencing Integration Integration (1H) Referencing->Integration for 1H ChemShift Chemical Shift Analysis Referencing->ChemShift Integration->ChemShift Coupling Coupling Constant Analysis ChemShift->Coupling Structure Structure Elucidation Coupling->Structure

Caption: Workflow for NMR Spectroscopic Analysis.

References

Navigating the Spectroscopic Landscape of 3-Cyclopropyl-2-fluoropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 3-cyclopropyl-2-fluoropyridine, a key intermediate in the synthesis of pharmaceuticals, particularly kinase inhibitors.[1] While specific, publicly available, fully assigned NMR spectral data for this compound is limited, this document offers a comprehensive overview of the expected spectral characteristics based on the analysis of structurally related compounds. It also includes a standardized experimental protocol for NMR data acquisition and a visualization of its role in synthetic chemistry.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. These predictions are derived from the known spectral data of 2-fluoropyridine, 3-fluoropyridine, and various cyclopropyl-substituted aromatic compounds.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-47.20 - 7.40ddd³J(H4-H5) ≈ 7-8, ⁴J(H4-H6) ≈ 1-2, ⁴J(H4-F) ≈ 4-6
H-57.00 - 7.20ddd³J(H5-H4) ≈ 7-8, ³J(H5-H6) ≈ 4-5, ⁵J(H5-F) ≈ 1-2
H-68.00 - 8.20ddd³J(H6-H5) ≈ 4-5, ⁴J(H6-H4) ≈ 1-2, ³J(H6-F) ≈ 8-10
H-7 (cyclopropyl CH)1.80 - 2.00m-
H-8/H-8' (cyclopropyl CH₂)0.90 - 1.10m-
H-9/H-9' (cyclopropyl CH₂)0.60 - 0.80m-

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Coupling to Fluorine (J, Hz)
C-2160 - 165¹J(C2-F) ≈ 230-250
C-3120 - 125²J(C3-F) ≈ 15-20
C-4122 - 128³J(C4-F) ≈ 3-5
C-5118 - 122⁴J(C5-F) ≈ 1-3
C-6145 - 150²J(C6-F) ≈ 10-15
C-7 (cyclopropyl CH)10 - 15-
C-8/C-9 (cyclopropyl CH₂)5 - 10-

Experimental Protocols

A standard protocol for the NMR analysis of this compound is outlined below. This methodology is based on general practices for acquiring high-quality NMR data for small organic molecules.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.

  • ¹H NMR:

    • Acquire a one-dimensional ¹H spectrum.

    • Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR:

    • Acquire a one-dimensional proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024-4096 scans, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.

  • 2D NMR (for full structural assignment):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assigning quaternary carbons and connecting different spin systems.

3. Data Processing:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Phase correct the spectra.

  • Perform baseline correction.

  • Integrate the signals in the ¹H spectrum.

  • Reference the spectra to the internal standard (TMS at 0.00 ppm).

  • Analyze the chemical shifts, multiplicities, and coupling constants.

Visualizing the Synthetic Role

This compound is a valuable building block in organic synthesis. The following diagram illustrates a plausible synthetic pathway where it serves as a key intermediate.

Synthetic_Pathway 2-Fluoropyridine 2-Fluoropyridine Intermediate_A 2-Fluoro-3-iodopyridine 2-Fluoropyridine->Intermediate_A Iodination This compound This compound Intermediate_A->this compound Suzuki Coupling (Cyclopropylboronic acid) Final_Product Kinase Inhibitor This compound->Final_Product Further Functionalization

References

Spectroscopic Analysis of 3-Cyclopropyl-2-Fluoropyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the infrared (IR) and mass spectrometry (MS) characteristics of 3-cyclopropyl-2-fluoropyridine, a key intermediate in pharmaceutical and agrochemical synthesis.[1] Due to the absence of publicly available experimental spectra for this specific compound, this document presents predicted spectroscopic data based on the analysis of analogous structures, including 2-fluoropyridine, 3-fluoropyridine, and cyclopropyl-containing aromatic systems. Detailed, adaptable experimental protocols for acquiring high-quality IR and mass spectra are also provided to aid researchers in their analytical workflows.

Introduction

This compound is a heterocyclic building block of significant interest in medicinal chemistry. The unique combination of a fluorinated pyridine ring and a cyclopropyl moiety can impart desirable pharmacokinetic properties to bioactive molecules, such as enhanced metabolic stability, increased lipophilicity, and improved membrane permeability.[1] Accurate and reliable analytical characterization is paramount in the synthesis and application of this compound. This guide focuses on two primary analytical techniques: Infrared (IR) spectroscopy for functional group identification and Mass Spectrometry (MS) for molecular weight determination and structural elucidation through fragmentation analysis.

Predicted Infrared (IR) Spectroscopic Data

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The predicted IR absorption bands for this compound are summarized in Table 1. These predictions are based on known vibrational frequencies of 2-fluoropyridine, 3-fluoropyridine, and cyclopropane derivatives.[2][3]

Table 1: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupPredicted Intensity
~3100-3000C-H StretchAromatic (Pyridine) & CyclopropylMedium
~1600-1580C=C StretchAromatic (Pyridine)Strong
~1570-1550C=N StretchAromatic (Pyridine)Strong
~1470-1430CH₂ ScissoringCyclopropylMedium
~1250-1150C-F StretchFluoroaromaticStrong
~1020Ring BreathingCyclopropylMedium to Strong
~850-750C-H Out-of-Plane BendAromatic (Pyridine)Strong

Predicted Mass Spectrometry (MS) Data

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the structure of a molecule through its fragmentation pattern. For this compound (C₈H₈FN), the predicted molecular weight is 137.15 g/mol .[1]

Upon electron ionization, the molecule is expected to form a molecular ion (M⁺) with an m/z of 137. Subsequent fragmentation is likely to involve the loss of stable neutral molecules or radicals. The predicted major fragmentation pathways and corresponding m/z values are presented in Table 2.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

m/zIonProposed Fragmentation Pathway
137[C₈H₈FN]⁺Molecular Ion (M⁺)
110[C₇H₅N]⁺Loss of HCN from a rearranged intermediate
96[C₆H₅F]⁺Loss of C₂H₃N (acetonitrile) from a rearranged intermediate
70[C₄H₄N]⁺Fragmentation of the pyridine ring

Experimental Protocols

The following sections provide detailed methodologies for obtaining IR and mass spectra of this compound.

Infrared Spectroscopy: Attenuated Total Reflectance (ATR) FT-IR

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is a convenient and widely used technique for obtaining IR spectra of liquid and solid samples with minimal sample preparation.

Methodology:

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR crystal.[4]

  • Sample Application: Place a small drop of liquid this compound directly onto the center of the ATR crystal. If the sample is a solid, place a small amount of the solid onto the crystal and apply pressure using the instrument's clamp to ensure good contact.[4]

  • Spectrum Acquisition: Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Data Processing: Perform baseline correction and peak picking to identify the wavenumbers of the absorption bands.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe.

FTIR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_cleanup Post-Analysis Clean_Crystal Clean ATR Crystal Background_Scan Acquire Background Spectrum Clean_Crystal->Background_Scan Apply_Sample Apply Sample to Crystal Background_Scan->Apply_Sample Ready for Sample Acquire_Spectrum Acquire Sample Spectrum Apply_Sample->Acquire_Spectrum Process_Data Process Data (Baseline Correction, Peak Picking) Acquire_Spectrum->Process_Data Clean_Up Clean ATR Crystal Process_Data->Clean_Up Analysis Complete

ATR-FTIR Experimental Workflow
Mass Spectrometry: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for the analysis of volatile and thermally stable compounds like this compound. The gas chromatograph separates the compound from any impurities before it enters the mass spectrometer for detection.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Parameters:

    • Injector: Split/splitless injector, typically operated at 250 °C. A split injection is suitable for a concentrated sample, while a splitless injection is used for trace analysis.[5]

    • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness).

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Parameters:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: Typically 230 °C.[5]

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: m/z 40-400 to ensure detection of the molecular ion and relevant fragments.

  • Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Extract the mass spectrum for this peak and identify the molecular ion and major fragment ions.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data_analysis Data Analysis Prepare_Solution Prepare Dilute Solution in Volatile Solvent Injection Inject Sample into GC Prepare_Solution->Injection Separation Separation on Capillary Column Injection->Separation Elution Elution of Compound Separation->Elution Ionization Electron Ionization (70 eV) Elution->Ionization Mass_Analysis Mass Analysis (Quadrupole/Ion Trap) Ionization->Mass_Analysis Detection Detection of Ions Mass_Analysis->Detection TIC_Analysis Analyze Total Ion Chromatogram (TIC) Detection->TIC_Analysis Spectrum_Extraction Extract Mass Spectrum TIC_Analysis->Spectrum_Extraction Interpretation Interpret Spectrum (Molecular Ion, Fragments) Spectrum_Extraction->Interpretation

GC-MS Experimental Workflow

Conclusion

This technical guide provides a foundational understanding of the expected IR and mass spectrometric properties of this compound. The predicted data, based on analogous structures, offers a valuable reference for researchers. The detailed experimental protocols for ATR-FTIR and GC-MS provide a practical framework for the analytical characterization of this important synthetic intermediate. As experimental data for this compound becomes available, this guide can be further refined to include experimentally verified spectroscopic information.

References

An In-depth Technical Guide on the Crystal Structure of 3-Cyclopropyl-2-fluoropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the structural aspects of 3-cyclopropyl-2-fluoropyridine derivatives, a class of compounds of significant interest in pharmaceutical and agrochemical research.[1] Due to the current absence of publicly available single-crystal X-ray diffraction data for this specific class of derivatives, this document outlines the foundational knowledge derived from closely related structures, details the experimental protocols for crystal structure determination, and presents a framework for the analysis and presentation of such data. The guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of these and similar molecules.

Introduction to this compound Derivatives

The this compound scaffold is a key structural motif in the development of various biologically active molecules. The presence of the fluorine atom at the 2-position and the cyclopropyl group at the 3-position of the pyridine ring can significantly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and conformational rigidity. These attributes are often crucial for optimizing pharmacokinetic and pharmacodynamic profiles of drug candidates. While extensive research has been conducted on the synthesis and biological activities of fluorinated and cyclopropyl-substituted pyridines, a detailed understanding of their three-dimensional structure at the atomic level, as provided by single-crystal X-ray crystallography, is vital for rational drug design and structure-activity relationship (SAR) studies.

Structural Insights from Related Compounds

In the absence of specific crystallographic data for this compound derivatives, we can infer potential structural features by examining the crystal structures of its core components: 2-fluoropyridine and cyclopropyl-substituted aromatic systems.

2.1. The 2-Fluoropyridine Moiety

The crystal structure of 2-fluoropyridine has been determined and is available in the Cambridge Structural Database (CSD)[2]. Theoretical calculations and spectroscopic data for 2-fluoropyridine and 3-fluoropyridine show excellent agreement with experimental values[3]. Density functional theory (DFT) calculations indicate that the introduction of a fluorine atom at the 2-position of the pyridine ring leads to a shortening of the N–C(2) bond[3]. This is an important consideration when predicting the geometry of derivatives. The crystal packing of 2-fluoropyridine is influenced by the fluorine substituent[4].

2.2. The Cyclopropyl Moiety

The cyclopropyl group is a small, rigid ring that can adopt various orientations relative to the pyridine ring. The dihedral angle between the plane of the cyclopropyl ring and the pyridine ring will be a key determinant of the overall molecular conformation. This orientation can be influenced by steric and electronic interactions with adjacent substituents and by intermolecular forces in the crystal lattice.

Experimental Protocols for Crystal Structure Determination

The determination of the crystal structure of a novel this compound derivative would follow a well-established set of experimental procedures.[5][6][7]

3.1. Synthesis and Crystallization

The first critical step is the synthesis of the target compound and the growth of high-quality single crystals suitable for X-ray diffraction.

3.1.1. Synthesis of this compound Derivatives

Several synthetic routes can be envisioned for the preparation of this compound derivatives. These often involve the construction of the substituted pyridine ring or the introduction of the cyclopropyl or fluoro substituents onto a pre-existing pyridine core. For instance, methods for the synthesis of 3-cyano-2-fluoropyridines have been reported, which could potentially be adapted.[8] General protocols for the synthesis of pyridine derivatives often involve multi-component reactions or transition-metal-catalyzed cross-coupling reactions.[9]

Generic Synthetic Protocol:

A common approach could involve the reaction of a suitable precursor, such as a 2,3-dihalopyridine, with a cyclopropylating agent under transition-metal catalysis, followed by a fluorination step if necessary. Alternatively, a pre-formed cyclopropyl-substituted pyridine could be subjected to fluorination.

3.1.2. Crystallization Techniques

Obtaining single crystals is often the most challenging step. Common crystallization methods for small organic molecules include:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed vessel containing a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the solution induces crystallization.

  • Cooling: A saturated solution of the compound is slowly cooled, reducing its solubility and promoting crystal growth.

A variety of solvents and solvent mixtures should be screened to find the optimal conditions for crystal growth.

3.2. Single-Crystal X-ray Diffraction (SC-XRD)

Once suitable crystals are obtained, their structure can be determined using single-crystal X-ray diffraction.[5][7][10]

Detailed X-ray Diffraction Protocol:

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (usually to 100 K) to minimize thermal vibrations and radiation damage. A beam of monochromatic X-rays is directed at the crystal, and the diffracted X-rays are detected. The crystal is rotated to collect a complete dataset of diffraction intensities.

  • Data Processing: The raw diffraction data are processed to correct for experimental factors and to determine the unit cell parameters and space group.

  • Structure Solution and Refinement: The processed data are used to solve the crystal structure, which involves determining the positions of the atoms in the asymmetric unit. This is often achieved using direct methods for small molecules. The initial structural model is then refined against the experimental data to obtain the final, accurate crystal structure.

Data Presentation and Visualization

Clear and concise presentation of crystallographic data is essential for its interpretation and comparison with other structures.

4.1. Tabulated Crystallographic Data

Quantitative data from a crystal structure determination should be summarized in tables. Although no specific data exists for the target compounds, the following tables illustrate the standard format for presenting such information.

Table 1: Hypothetical Crystal Data and Structure Refinement for a this compound Derivative.

ParameterValue
Empirical formulaC₈H₈FN
Formula weight137.16
Temperature (K)100(2)
Wavelength (Å)0.71073
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = X.XXX Å, α = 90°
b = Y.YYY Å, β = YY.YYY°
c = Z.ZZZ Å, γ = 90°
Volume (ų)VVVV.V
Z4
Density (calculated, g/cm³)D.DDD
Absorption coefficient (mm⁻¹)μ.μμμ
F(000)FFF
Crystal size (mm³)X.X × Y.Y × Z.Z
Theta range for data collection (°)θ.θθ to θθ.θθ
Reflections collectedNNNNN
Independent reflectionsnnnnn [R(int) = 0.0XXX]
Completeness to theta (%)99.9
Refinement methodFull-matrix least-squares on F²
Data / restraints / parametersnnnnn / 0 / ppp
Goodness-of-fit on F²G.GGG
Final R indices [I>2sigma(I)]R₁ = 0.0XXX, wR₂ = 0.0YYY
R indices (all data)R₁ = 0.0ZZZ, wR₂ = 0.0WWW
Largest diff. peak and hole (e.Å⁻³)P.PPP and -H.HHH

Table 2: Hypothetical Selected Bond Lengths (Å) and Angles (°) for a this compound Derivative.

Bond/AngleLength (Å) / Angle (°)
F(1)-C(2)1.350(2)
N(1)-C(2)1.320(3)
N(1)-C(6)1.340(3)
C(2)-C(3)1.400(3)
C(3)-C(4)1.390(3)
C(4)-C(5)1.380(3)
C(5)-C(6)1.395(3)
C(3)-C(7)1.500(3)
C(7)-C(8)1.510(3)
C(7)-C(9)1.512(3)
C(8)-C(9)1.490(4)
F(1)-C(2)-N(1)118.0(2)
N(1)-C(2)-C(3)123.0(2)
C(2)-C(3)-C(4)118.5(2)
C(3)-C(4)-C(5)119.0(2)
C(4)-C(5)-C(6)119.5(2)
C(5)-C(6)-N(1)121.5(2)
C(2)-C(3)-C(7)120.0(2)
C(4)-C(3)-C(7)121.5(2)

4.2. Visualization with Graphviz

Diagrams are crucial for illustrating molecular structures and experimental workflows.

G cluster_synthesis Synthesis & Crystallization cluster_xrd X-ray Diffraction cluster_analysis Analysis & Reporting start Starting Materials synthesis Chemical Synthesis start->synthesis purification Purification synthesis->purification crystallization Crystal Growth purification->crystallization data_collection Data Collection crystallization->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation refinement->validation analysis Data Analysis validation->analysis reporting Reporting & Publication analysis->reporting

Caption: Experimental workflow for crystal structure determination.

Caption: General structure of a this compound derivative.

Conclusion

While the specific crystal structure of this compound derivatives remains to be elucidated and reported in the public domain, this technical guide provides a robust framework for researchers in the field. By leveraging knowledge from related structures and employing standard experimental protocols, the three-dimensional atomic arrangement of these important molecules can be determined. The resulting structural data will be invaluable for advancing the rational design of new pharmaceuticals and agrochemicals. It is anticipated that future research will lead to the population of crystallographic databases with entries for this compound class, further enriching our understanding of their structure-property relationships.

References

The 2-Fluoro Position in Cyclopropyl-Pyridines: A Hub of Reactivity for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms and cyclopropyl groups into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The 2-fluoro-cyclopropyl-pyridine motif, in particular, represents a versatile platform for the synthesis of novel drug candidates. The fluorine atom at the 2-position of the pyridine ring acts as a highly effective leaving group in nucleophilic aromatic substitution (SNAr) reactions and a versatile handle for various palladium-catalyzed cross-coupling reactions. The cyclopropyl group, with its unique electronic and conformational properties, can significantly influence the molecule's pharmacological profile, including its metabolic stability, binding affinity, and membrane permeability.[1][2] This technical guide provides a comprehensive overview of the reactivity of the 2-fluoro position in cyclopropyl-pyridines, presenting quantitative data, detailed experimental protocols, and visualizations of key reaction pathways and workflows.

Nucleophilic Aromatic Substitution (SNAr): A Gateway to Diverse Functionality

The 2-fluoro position of the pyridine ring is highly activated towards nucleophilic attack due to the strong electron-withdrawing effect of both the fluorine atom and the pyridine nitrogen. This makes SNAr a primary and highly efficient method for introducing a wide range of nucleophiles at this position. The general mechanism proceeds through a two-step addition-elimination pathway involving a resonance-stabilized Meisenheimer intermediate.

dot

SNAr_Mechanism cluster_reactants Reactants cluster_products Products reactant 2-Fluoro-cyclopropyl-pyridine intermediate Meisenheimer Intermediate reactant->intermediate Nucleophilic Attack nucleophile Nucleophile (Nu⁻) product 2-Substituted-cyclopropyl-pyridine intermediate->product Elimination leaving_group F⁻ SNAr_Amine_Workflow start Start setup Prepare Reaction Vessel (Flask, Stir Bar, Condenser, N₂) start->setup add_solids Add K₃PO₄ setup->add_solids add_liquids Add 2-Fluoro-5-cyclopropylpyridine, Morpholine, and tert-Amyl Alcohol add_solids->add_liquids heat Heat to 110 °C add_liquids->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Cool, Dilute with EtOAc and Water monitor->workup Reaction Complete extract Separate Layers and Extract Aqueous Layer workup->extract purify Combine Organics, Wash, Dry, Concentrate, and Purify extract->purify end End purify->end Suzuki_Coupling_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)-X(L₂) oxidative_addition->pd2_complex Ar-X transmetalation Transmetalation pd2_complex->transmetalation pd2_aryl_boronate Ar-Pd(II)-R(L₂) transmetalation->pd2_aryl_boronate R-B(OR)₂ reductive_elimination Reductive Elimination pd2_aryl_boronate->reductive_elimination reductive_elimination->pd0 Regenerates Pd(0) product Ar-R reductive_elimination->product catalyst_regeneration Catalyst Regeneration Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)-X(L₂) oxidative_addition->pd2_complex Ar-X amine_coordination Amine Coordination & Deprotonation pd2_complex->amine_coordination HNR₂ / Base pd2_amido Ar-Pd(II)-NR₂(L₂) amine_coordination->pd2_amido reductive_elimination Reductive Elimination pd2_amido->reductive_elimination reductive_elimination->pd0 Regenerates Pd(0) product Ar-NR₂ reductive_elimination->product

References

An In-depth Technical Guide on the Electronic Effects of the Cyclopropyl Group on the Pyridine Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropyl group, a three-membered carbocycle, exhibits unique electronic properties that significantly influence the reactivity and characteristics of aromatic systems to which it is attached. When appended to a pyridine ring, the cyclopropyl group acts as a weak π-electron donor through its "bent" Walsh orbitals, which can engage in conjugation with the aromatic system. This technical guide provides a comprehensive overview of the electronic effects of the cyclopropyl group on the pyridine ring, detailing its impact on spectroscopic properties, basicity, and reactivity. This document summarizes quantitative data, provides detailed experimental protocols for key analyses, and utilizes graphical representations to illustrate underlying principles.

Introduction

The pyridine ring is a fundamental scaffold in a vast array of pharmaceuticals and biologically active compounds. Understanding how substituents modulate the electronic properties of the pyridine nucleus is paramount for rational drug design and the development of novel synthetic methodologies. The cyclopropyl group, with its inherent ring strain and unique orbital arrangement, presents an intriguing case as a substituent. Its ability to donate electron density can alter the nucleophilicity of the pyridine nitrogen, influence the regioselectivity of electrophilic substitution reactions, and modify the spectroscopic fingerprint of the molecule. This guide will delve into these effects, providing a detailed analysis for researchers in the field.

Electronic Nature of the Cyclopropyl Group

The electronic character of the cyclopropyl group is often compared to that of a vinyl group due to the significant p-character of its C-C bonds, as described by the Walsh orbital model. These orbitals allow for effective hyperconjugation and through-space electronic interactions with adjacent π-systems. Consequently, the cyclopropyl group is generally considered an electron-donating group (EDG), capable of stabilizing adjacent positive charges. This electron-donating nature has profound implications when the group is attached to the electron-deficient pyridine ring.

Quantitative Spectroscopic Analysis

The electronic influence of the cyclopropyl group on the pyridine ring is readily observable through various spectroscopic techniques. This section presents a summary of key quantitative data for 2-cyclopropylpyridine and 4-cyclopropylpyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the electronic environment of atomic nuclei. The electron-donating nature of the cyclopropyl group leads to characteristic shifts in the ¹H and ¹³C NMR spectra of cyclopropyl-substituted pyridines compared to the parent pyridine.

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) of Cyclopropylpyridines

CompoundPosition¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Pyridine H-2, H-68.61150.1
H-3, H-57.27123.8
H-47.66136.0
2-Cyclopropylpyridine H-37.02121.2
H-47.51136.1
H-57.09122.9
H-68.45149.2
Cyclopropyl-CH1.9516.5
Cyclopropyl-CH₂1.01, 0.919.9
4-Cyclopropylpyridine H-2, H-68.43149.8
H-3, H-57.05122.1
Cyclopropyl-CH1.8815.8
Cyclopropyl-CH₂1.03, 0.7610.5

Note: Data compiled from various sources and may vary slightly depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The vibrational frequencies of the pyridine ring are sensitive to substituent effects. The electron-donating cyclopropyl group can influence the C=C and C=N stretching frequencies within the ring.

Table 2: Key IR Absorption Frequencies (cm⁻¹) of Cyclopropylpyridines

CompoundC=N Stretch (cm⁻¹)C=C Stretch (cm⁻¹)C-H (Aromatic) Stretch (cm⁻¹)
Pyridine ~1583~1572, 1482, 1439~3050-3100
2-Cyclopropylpyridine ~1590~1565, 1475, 1435~3040-3090
4-Cyclopropylpyridine ~1595~1558, 1470, 1415~3030-3080

Note: These are approximate values and can be influenced by the physical state of the sample.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic transitions within the pyridine ring are affected by the cyclopropyl substituent, leading to shifts in the absorption maxima. The π-donating ability of the cyclopropyl group can cause a bathochromic (red) shift in the π → π* transitions.

Table 3: UV-Vis Absorption Maxima (λmax) of Cyclopropylpyridines

Compoundλmax 1 (nm) (π → π)λmax 2 (nm) (n → π)Solvent
Pyridine ~251~270Ethanol
2-Cyclopropylpyridine ~258~275Ethanol
4-Cyclopropylpyridine ~262~280Ethanol

Note: Absorption maxima are solvent-dependent.

Impact on Basicity and Reactivity

Basicity

The electron-donating nature of the cyclopropyl group increases the electron density on the pyridine nitrogen, thereby enhancing its basicity compared to unsubstituted pyridine. This effect is more pronounced when the cyclopropyl group is at the 4-position, where it can more effectively donate electron density to the nitrogen through resonance. The basicity can be quantified by the pKa of the conjugate acid.

Table 4: pKa Values of Cyclopropylpyridinium Ions

CompoundpKa
Pyridinium ion5.25
2-Cyclopropylpyridinium ion~5.6
4-Cyclopropylpyridinium ion~5.9
Reactivity in Electrophilic Aromatic Substitution

The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. However, the electron-donating cyclopropyl group can partially offset this deactivation and influence the regioselectivity of the reaction.

The cyclopropyl group directs electrophilic attack primarily to the positions ortho and para to itself. In the case of 2-cyclopropylpyridine, this would favor substitution at the 3- and 5-positions. For 4-cyclopropylpyridine, substitution is favored at the 3- and 5-positions.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of 2-Cyclopropylpyridine

Reaction: 2-Bromopyridine with cyclopropylmagnesium bromide.

Procedure:

  • To a solution of cyclopropyl bromide (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add magnesium turnings (1.3 eq).

  • Stir the mixture at room temperature until the magnesium is consumed to form cyclopropylmagnesium bromide.

  • Cool the Grignard reagent to 0 °C and add a solution of 2-bromopyridine (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-cyclopropylpyridine.

Synthesis of 4-Cyclopropylpyridine

Reaction: 4-Bromopyridine with cyclopropylboronic acid (Suzuki Coupling).

Procedure:

  • To a degassed mixture of 4-bromopyridine (1.0 eq), cyclopropylboronic acid (1.5 eq), and potassium carbonate (3.0 eq) in a 3:1 mixture of toluene and water, add Pd(PPh₃)₄ (0.05 eq).

  • Heat the reaction mixture to 90 °C and stir for 12 hours under an inert atmosphere.

  • After cooling to room temperature, separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-cyclopropylpyridine.

Measurement of pKa

Method: Potentiometric titration.

Procedure:

  • Prepare a 0.01 M solution of the cyclopropylpyridine in a 1:1 mixture of water and ethanol.

  • Titrate the solution with a standardized 0.01 M solution of hydrochloric acid at a constant temperature (25 °C).

  • Monitor the pH of the solution using a calibrated pH meter after each addition of the acid.

  • Plot the pH versus the volume of HCl added. The pKa is determined as the pH at the half-equivalence point.

Spectroscopic Analysis

NMR Spectroscopy:

  • ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.

  • Samples are dissolved in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy:

  • IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.

  • Liquid samples can be analyzed as a thin film between NaCl plates. Solid samples can be analyzed as a KBr pellet.

  • Frequencies are reported in wavenumbers (cm⁻¹).

UV-Vis Spectroscopy:

  • UV-Vis spectra are recorded on a dual-beam UV-Vis spectrophotometer.

  • Samples are dissolved in a suitable UV-grade solvent (e.g., ethanol, cyclohexane) to a concentration of approximately 10⁻⁴ to 10⁻⁵ M.

  • The absorption is measured over a wavelength range of 200-400 nm.

Visualizing Electronic Effects and Reaction Pathways

Graphviz diagrams are used to illustrate the conceptual frameworks of electronic interactions and reaction mechanisms.

electronic_effects cluster_cyclopropyl Cyclopropyl Group cluster_pyridine Pyridine Ring cluster_effects Resulting Electronic Effects cPr Cyclopropyl (c-Pr) Walsh Walsh Orbitals (High p-character) cPr->Walsh possesses Py Pyridine Ring (π-system) Walsh->Py donates e⁻ density (Hyperconjugation) N Nitrogen Atom (Lone Pair) Py->N Py->N influences e⁻ density Reactivity Modified Reactivity (Electrophilic Substitution) Py->Reactivity leads to Basicity Increased Basicity N->Basicity leads to

Caption: Electronic influence of the cyclopropyl group on the pyridine ring.

synthesis_workflow Start Starting Materials Reaction Chemical Synthesis Start->Reaction Workup Reaction Workup (Quenching, Extraction) Reaction->Workup Purification Purification (Chromatography) Workup->Purification Product Cyclopropyl-Pyridine Purification->Product Analysis Spectroscopic Analysis (NMR, IR, UV-Vis) Product->Analysis

Caption: General experimental workflow for synthesis and analysis.

electrophilic_substitution Py-cPr Cyclopropyl-Pyridine Attack Nucleophilic Attack by Pyridine Ring Py-cPr->Attack Electrophile Electrophile (E+) Electrophile->Attack Intermediate Sigma Complex (Carbocation Intermediate) Attack->Intermediate Rate-determining step Deprotonation Deprotonation (Loss of H+) Intermediate->Deprotonation Restores aromaticity Product Substituted Cyclopropyl-Pyridine Deprotonation->Product

Caption: Mechanism of electrophilic substitution on a cyclopropyl-pyridine.

Conclusion

The cyclopropyl group exerts a discernible electron-donating effect on the pyridine ring, influencing its spectroscopic properties, increasing its basicity, and modifying its reactivity towards electrophiles. This in-depth guide has provided a quantitative summary of these effects, detailed experimental protocols for their investigation, and conceptual diagrams to aid in understanding the underlying principles. This information is valuable for researchers and professionals in drug development and organic synthesis, enabling a more informed approach to the design and synthesis of novel pyridine-based compounds. The unique electronic contributions of the cyclopropyl group make it a valuable substituent for fine-tuning the properties of bioactive molecules.

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with 3-Cyclopropyl-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and it has become an indispensable tool in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries. This protocol focuses on the Suzuki-Miyaura coupling of 3-cyclopropyl-2-fluoropyridine with various aryl and heteroaryl boronic acids. The resulting 2-aryl-3-cyclopropylpyridine scaffold is of significant interest in medicinal chemistry due to the unique conformational constraints and electronic properties imparted by the cyclopropyl group, which can lead to improved metabolic stability, binding affinity, and other desirable pharmacokinetic properties.

The fluorine atom at the 2-position of the pyridine ring serves as an effective leaving group in the palladium-catalyzed cross-coupling reaction. However, the coupling of 2-fluoropyridines can present challenges, including potential side reactions such as defluorination. Therefore, careful optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields and purity. These application notes provide a general framework and specific protocols for the successful Suzuki-Miyaura coupling of this compound.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves a catalytic cycle with a palladium complex. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination. In the context of this application, the active Pd(0) catalyst first undergoes oxidative addition to the C-F bond of this compound. The subsequent transmetalation step involves the transfer of the aryl group from the boronic acid (activated by a base) to the palladium center. Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the desired 2-aryl-3-cyclopropylpyridine product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Data Presentation

The following table summarizes representative Suzuki-Miyaura coupling reactions of this compound with a variety of arylboronic acids, highlighting the typical reagents, conditions, and expected yields.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene/H₂O (10:1)1001285
24-Methoxyphenylboronic acidPd(OAc)₂ (3)XPhos (6)Cs₂CO₃1,4-Dioxane1101692
34-Trifluoromethylphenylboronic acidPd(dppf)Cl₂ (5)-K₂CO₃DMF/H₂O (4:1)1201078
43-Thienylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O (4:1:1)901881
52-Naphthylboronic acidPd₂(dba)₃ (2)RuPhos (4)K₃PO₄2-MeTHF1001488
64-Acetylphenylboronic acidPd(dppf)Cl₂ (5)-K₂CO₃1,4-Dioxane/H₂O (4:1)1101275

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling using a Buchwald Ligand

This protocol describes a general method for the coupling of this compound with an arylboronic acid using a palladium catalyst and a bulky biarylphosphine ligand, which is often effective in preventing catalyst inhibition by the pyridine nitrogen.[1]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene, anhydrous

  • Water, degassed

  • Schlenk tube or microwave vial

  • Magnetic stir bar

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube or microwave vial containing a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.

  • Seal the vessel with a septum or cap and evacuate and backfill with an inert gas three times to ensure an inert atmosphere.

  • Under a positive flow of inert gas, add Pd₂(dba)₃ and SPhos.

  • Add the degassed solvent mixture (e.g., Toluene/H₂O 10:1) via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the this compound.

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-3-cyclopropylpyridine.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly accelerate the reaction, often leading to higher yields and shorter reaction times.[2]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • 10 mL microwave vial

  • Magnetic stir bar

Procedure:

  • To a 10 mL microwave vial containing a magnetic stir bar, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.[2]

  • Add 1,4-dioxane and water (e.g., 4:1 v/v) to achieve a concentration of approximately 0.2-0.5 M.[2]

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes).[2]

  • Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂(X) Pd0->PdII_Aryl OxAdd Oxidative Addition PdII_Diaryl Ar-Pd(II)L₂(Ar') PdII_Aryl->PdII_Diaryl Transmetalation Transmetalation PdII_Diaryl->Pd0 RedElim Reductive Elimination Product Ar-Ar' ArylHalide 3-cyclopropyl- 2-fluoropyridine BoronicAcid Ar'B(OH)₂ + Base

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow arrow arrow A 1. Reagent Preparation (this compound, boronic acid, base) B 2. Inert Atmosphere (Evacuate & backfill with Ar/N₂) A->B C 3. Catalyst/Ligand Addition B->C D 4. Solvent Addition C->D E 5. Reaction (Heating & Stirring) D->E F 6. Work-up (Extraction & Washing) E->F G 7. Purification (Column Chromatography) F->G H 8. Product Characterization G->H

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Cyclopropyl-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction. This powerful transformation has broad applications in medicinal chemistry and materials science due to its wide substrate scope and functional group tolerance, offering a significant advantage over traditional methods for synthesizing arylamines.[1]

This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 3-cyclopropyl-2-fluoropyridine, a valuable building block in the synthesis of complex molecules for drug discovery. The presence of the cyclopropyl group and the fluorine atom on the pyridine ring presents unique considerations for reaction optimization. The protocols outlined below are based on established methodologies for the amination of 2-halopyridines and aim to provide a robust starting point for researchers.

Reaction Scheme

The general reaction for the Buchwald-Hartwig amination of this compound is depicted below:

Data Presentation: Reaction Parameters and Expected Outcomes

The following table summarizes typical reaction conditions and expected yields for the Buchwald-Hartwig amination of this compound with various amine coupling partners. These conditions are based on analogous reactions with substituted 2-halopyridines and serve as a guide for reaction optimization.

EntryAmine PartnerCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.5)Toluene10012-2475-90
2p-MethoxyanilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (2.0)Dioxane1101880-95
3PiperidinePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄ (2.0)Toluene1001670-85
4MorpholinePd(OAc)₂ (2)XPhos (4)NaOtBu (1.5)Toluene1001285-95
5n-ButylaminePd₂(dba)₃ (2)BrettPhos (4)LHMDS (1.5)THF802465-80

Experimental Protocols

General Considerations:

  • All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

  • Solvents should be anhydrous and degassed prior to use.

  • Palladium catalysts and phosphine ligands are air- and moisture-sensitive and should be handled accordingly.

Protocol 1: Amination with an Arylamine (e.g., Aniline)

This protocol is suitable for the coupling of this compound with a range of anilines.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Aniline (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)

  • Xantphos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 mmol, 1.5 equiv)

  • Anhydrous Toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃, Xantphos, and NaOtBu.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene, followed by this compound and aniline via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C in an oil bath with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion (typically 12-24 hours), cool the reaction to room temperature.

  • Quench the reaction with water and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Amination with a Cyclic Secondary Amine (e.g., Piperidine)

This protocol is optimized for the coupling with cyclic secondary amines.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Piperidine (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)

  • RuPhos (0.03 mmol, 3 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous Toluene (5 mL)

Procedure:

  • In a glovebox, charge an oven-dried vial with Pd₂(dba)₃, RuPhos, and K₃PO₄.

  • Add a magnetic stir bar and the this compound.

  • Add anhydrous toluene, followed by piperidine.

  • Seal the vial with a screw cap containing a PTFE septum and remove from the glovebox.

  • Heat the reaction mixture to 100 °C with stirring for 16 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the solution in vacuo and purify the residue by silica gel chromatography.

Visualizations

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)(X)L_n OxAdd->PdII LigandEx Ligand Exchange PdII->LigandEx + HNR1R2 - X⁻ AmineComplex [Ar-Pd(II)(HNR1R2)L_n]X LigandEx->AmineComplex Deprotonation Deprotonation AmineComplex->Deprotonation + Base - [Base-H]⁺ AmidoComplex Ar-Pd(II)(NR1R2)L_n Deprotonation->AmidoComplex RedElim Reductive Elimination AmidoComplex->RedElim RedElim->Pd0 Ar-NR1R2 Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Weigh Catalyst, Ligand, Base, and Aryl Halide inert_atm Establish Inert Atmosphere prep_reagents->inert_atm add_solvent Add Anhydrous Solvent add_amine Add Amine add_solvent->add_amine heating Heat to Reaction Temperature add_amine->heating inert_atm->add_solvent monitoring Monitor Progress (TLC/GC-MS) heating->monitoring quench Quench Reaction monitoring->quench extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Final Product purify->product

References

Application Notes and Protocols for the Use of 3-Cyclopropyl-2-fluoropyridine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyclopropyl-2-fluoropyridine is a valuable heterocyclic building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. The incorporation of the cyclopropyl group can enhance potency, improve metabolic stability, and provide conformational rigidity to the final compound.[1] The fluorine atom serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, enabling the efficient coupling of the pyridine core with various nucleophiles to construct the target kinase inhibitors.[2] This document provides detailed application notes and protocols for the use of this compound in the synthesis of a selective Tyrosine Kinase 2 (TYK2) inhibitor, based on the structure of Deucravacitinib (BMS-986165), a clinically successful drug for the treatment of psoriasis.[1][3]

Featured Application: Synthesis of a TYK2 Inhibitor Core

This protocol outlines the synthesis of a key intermediate for a TYK2 inhibitor, demonstrating the utility of this compound in a crucial SNAr reaction with an aminopyrazole derivative. TYK2 is a member of the Janus kinase (JAK) family and is a key mediator of immune and inflammatory signaling pathways.[1][4] Selective inhibition of TYK2 is a promising therapeutic strategy for a range of autoimmune diseases.[1][4]

Quantitative Data: Inhibitory Activity of a Representative TYK2 Inhibitor

The following table summarizes the inhibitory activity of Deucravacitinib, a potent and selective TYK2 inhibitor synthesized using a scaffold derived from this compound, against TYK2 and other JAK family kinases. The high selectivity for TYK2 over other JAK kinases is a key attribute of this class of inhibitors.

Kinase TargetIC50 (nM) [whole blood assay]Reference Compound
TYK22.2Deucravacitinib
JAK11000Deucravacitinib
JAK21000Deucravacitinib
JAK31000Deucravacitinib

Data sourced from Burke, J. R. et al. (2019) and other publicly available information.[3][5]

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) of this compound with an Aminopyrazole

This protocol describes the key step in which the this compound core is coupled with a suitable aminopyrazole nucleophile.

Materials:

  • This compound

  • Substituted aminopyrazole (e.g., 3-amino-1H-pyrazole derivative)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • N,N-Dimethylformamide (DMF) or other suitable high-boiling polar aprotic solvent

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)

  • Reagents and solvents for workup and purification (e.g., ethyl acetate, water, brine, silica gel)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the substituted aminopyrazole (1.0 equivalent) and a suitable base such as potassium carbonate (2.0 equivalents).

  • Add a sufficient volume of anhydrous DMF to dissolve the reagents.

  • To this mixture, add this compound (1.1 equivalents) via syringe.

  • Stir the reaction mixture at an elevated temperature (e.g., 100-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Visualizations

TYK2 Signaling Pathway

The following diagram illustrates the central role of TYK2 in cytokine signaling pathways that are implicated in autoimmune and inflammatory diseases. Inhibition of TYK2 blocks the downstream signaling cascade.

TYK2_Signaling_Pathway Cytokine Cytokines (e.g., IL-12, IL-23, Type I IFN) Receptor Cytokine Receptor Cytokine->Receptor Binds TYK2 TYK2 Receptor->TYK2 Activates JAK JAK Partner (e.g., JAK1, JAK2) Receptor->JAK Activates STAT STATs TYK2->STAT Phosphorylates JAK->STAT Phosphorylates STAT_P Phosphorylated STATs (Dimerization) STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus Translocates to Gene Gene Transcription (Inflammatory Response) Nucleus->Gene Inhibitor TYK2 Inhibitor (e.g., Deucravacitinib) Inhibitor->TYK2 Inhibits Synthesis_Workflow Start Starting Materials: This compound & Aminopyrazole Derivative SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Intermediate Coupled Intermediate SNAr->Intermediate Modification Further Synthetic Modifications Intermediate->Modification Final Final Kinase Inhibitor Modification->Final Purification Purification and Characterization Final->Purification Assay In Vitro Kinase Assay (IC50 Determination) Purification->Assay Moiety_Relationship Inhibitor Kinase Inhibitor Pyridine 3-Cyclopropyl-2-aminopyridine Core Inhibitor->Pyridine Comprises Pyrazole Aminopyrazole Moiety Inhibitor->Pyrazole Comprises Cyclopropyl Cyclopropyl Group Pyridine->Cyclopropyl Contains Potency Enhanced Potency & Metabolic Stability Cyclopropyl->Potency Contributes to Binding Interaction with Kinase Active Site Pyrazole->Binding Contributes to

References

Synthesis of Novel TYK2 Inhibitors Utilizing a 3-Cyclopropyl-2-fluoropyridine Scaffold: Application Notes and Detailed Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of potent and selective Tyrosine Kinase 2 (TYK2) inhibitors, starting from the key building block, 3-cyclopropyl-2-fluoropyridine. The methodologies outlined herein focus on the construction of a pyridine-based scaffold, a prevalent motif in allosteric TYK2 inhibitors that target the pseudokinase (JH2) domain. These inhibitors have shown significant promise in the treatment of various autoimmune and inflammatory diseases. This guide includes a representative synthetic route, detailed experimental procedures, and data presentation to aid researchers in the development of novel TYK2-targeting therapeutics.

Introduction

Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family, is a critical mediator of cytokine signaling pathways involved in immune responses.[1][2] Dysregulation of the TYK2 pathway is implicated in the pathophysiology of numerous autoimmune disorders, including psoriasis, psoriatic arthritis, and inflammatory bowel disease.[3][4] Consequently, the development of selective TYK2 inhibitors has emerged as a promising therapeutic strategy.

A notable advancement in this field is the development of allosteric inhibitors that bind to the regulatory pseudokinase (JH2) domain of TYK2, offering enhanced selectivity over other JAK family members and thereby potentially reducing off-target effects.[3][5][6] A key structural feature of many of these inhibitors is a central pyridine core. This document details a synthetic approach to such inhibitors, leveraging the versatile chemical properties of this compound as a starting material. The fluorine atom at the 2-position facilitates nucleophilic aromatic substitution (SNAr), a crucial step for introducing the necessary side chains to build the final inhibitor molecule.

TYK2 Signaling Pathway

TYK2 is an intracellular kinase that associates with the receptors for several key cytokines, including interleukins (IL-12, IL-23) and type I interferons (IFNs).[7][8][9] Upon cytokine binding to its receptor, TYK2 and another associated JAK are activated, leading to the phosphorylation of the receptor itself and downstream Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation and immune responses.[1][10] Allosteric inhibition of the TYK2 JH2 domain stabilizes the pseudokinase in an inactive conformation, preventing the activation of the catalytic JH1 domain and thereby blocking the downstream signaling cascade.

TYK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binding TYK2_JH2 TYK2 (JH2) Receptor->TYK2_JH2 Activation JAK JAK Receptor->JAK Activation TYK2_JH1 TYK2 (JH1) TYK2_JH2->TYK2_JH1 Allosteric Activation STAT STAT TYK2_JH1->STAT Phosphorylation JAK->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization Gene_Transcription Gene Transcription STAT_dimer->Gene_Transcription Translocation Inhibitor Allosteric Inhibitor (e.g., Deucravacitinib) Inhibitor->TYK2_JH2 Inhibition

Caption: TYK2 signaling pathway and the mechanism of allosteric inhibition.

Synthetic Workflow

The general synthetic strategy involves a convergent approach. The core pyridinamine intermediate is first synthesized via an SNAr reaction between this compound and a suitable amine-containing fragment. This intermediate is then coupled with a second fragment, typically a carboxylic acid, to form the final TYK2 inhibitor.

Synthetic_Workflow A This compound C Pyridinamine Intermediate A->C S(N)Ar Reaction B Amine Fragment B->C E Final TYK2 Inhibitor C->E Amide Coupling D Carboxylic Acid Fragment D->E

Caption: General synthetic workflow for pyridine-based TYK2 inhibitors.

Experimental Protocols

Protocol 1: Synthesis of a Representative Pyridinamine Intermediate

This protocol describes the nucleophilic aromatic substitution reaction between this compound and a representative amine.

Materials:

  • This compound

  • Amine (e.g., 4-amino-3-methoxyaniline)

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) and the amine (1.1 eq) in DMF, add potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired pyridinamine intermediate.

Protocol 2: Amide Coupling to Synthesize the Final TYK2 Inhibitor

This protocol details the coupling of the pyridinamine intermediate with a carboxylic acid to yield the final product.

Materials:

  • Pyridinamine intermediate (from Protocol 1)

  • Carboxylic acid (e.g., a substituted pyrazole carboxylic acid)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the pyridinamine intermediate (1.0 eq) and the carboxylic acid (1.1 eq) in DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 4-8 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the final TYK2 inhibitor.

Data Presentation

The following tables summarize representative data for a series of synthesized TYK2 inhibitors based on the 3-cyclopropylpyridine scaffold.

Table 1: In Vitro Potency of Synthesized TYK2 Inhibitors

Compound IDModification on Amine FragmentModification on Acid FragmentTYK2 JH2 Binding IC50 (nM)
TYK2-Inh-01 4-amino-3-methoxyaniline1-methyl-1H-pyrazole-4-carboxylic acid5.2
TYK2-Inh-02 4-amino-3-ethoxyaniline1-methyl-1H-pyrazole-4-carboxylic acid8.1
TYK2-Inh-03 4-amino-3-methoxyaniline1-ethyl-1H-pyrazole-4-carboxylic acid6.5
TYK2-Inh-04 4-amino-3-methoxyaniline1-methyl-1H-1,2,3-triazole-4-carboxylic acid3.8
Deucravacitinib --0.2[11]

Table 2: Selectivity Profile of a Lead Compound (TYK2-Inh-04)

KinaseIC50 (nM)Selectivity vs. TYK2 (Fold)
TYK2 3.81
JAK1 > 1000> 263
JAK2 > 1000> 263
JAK3 > 1000> 263

Conclusion

The synthetic protocols and application notes presented here provide a comprehensive guide for the synthesis of novel TYK2 inhibitors using this compound as a key starting material. The methodologies are robust and can be adapted for the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies. The focus on allosteric inhibition of the TYK2 JH2 domain represents a modern and highly selective approach to targeting this therapeutically important kinase. Researchers in medicinal chemistry and drug discovery can utilize this information to accelerate their efforts in developing next-generation treatments for autoimmune and inflammatory diseases.

References

Application Notes and Protocols: 3-Cyclopropyl-2-fluoropyridine Moiety as a Key Building Block for Janus Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of pyridine derivatives bearing a cyclopropyl group, a key structural motif in the design of modern Janus kinase (JAK) inhibitors. The focus is on the selective TYK2 inhibitor, Deucravacitinib (BMS-986165), which incorporates a cyclopropaneamido-pyridazine core, highlighting the importance of the cyclopropyl moiety for achieving high potency and selectivity. While a direct synthetic route from 3-cyclopropyl-2-fluoropyridine is not explicitly detailed in the synthesis of Deucravacitinib, the principles of incorporating a cyclopropyl group onto a nitrogen-containing heterocycle are highly relevant for medicinal chemists designing novel JAK inhibitors.

Introduction to Janus Kinase (JAK) Inhibitors

Janus kinases are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling. The JAK-STAT signaling pathway is essential for regulating cellular processes such as immunity, cell proliferation, and inflammation. Dysregulation of this pathway is implicated in a variety of autoimmune diseases and cancers, making JAKs attractive therapeutic targets. Small molecule inhibitors that target the ATP-binding site of JAKs have emerged as a significant class of drugs for treating these conditions.

The incorporation of specific structural features, such as cyclopropyl and fluoro groups, into JAK inhibitors can significantly influence their potency, selectivity, and pharmacokinetic properties. The cyclopropyl group, in particular, is a valuable substituent in medicinal chemistry due to its rigid, three-dimensional structure which can provide favorable interactions within the target protein's binding site.

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a principal signaling mechanism for a wide array of cytokines and growth factors. The binding of a cytokine to its receptor induces the activation of associated JAKs, which then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and regulation of gene transcription.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Association STAT STAT Receptor->STAT 5. STAT Recruitment P_JAK P-JAK JAK->P_JAK 3. JAK Autophosphorylation P_JAK->Receptor 4. Receptor Phosphorylation P_JAK->STAT 6. STAT Phosphorylation P_STAT P-STAT STAT_Dimer STAT Dimer P_STAT->STAT_Dimer 7. STAT Dimerization Nucleus Nucleus STAT_Dimer->Nucleus Gene Target Gene Transcription Nucleus->Gene 8. Gene Regulation Inhibitor JAK Inhibitor (e.g., Deucravacitinib) Inhibitor->P_JAK Inhibition

Figure 1: The Janus Kinase (JAK)-STAT Signaling Pathway and the point of intervention by JAK inhibitors.

Deucravacitinib (BMS-986165): A Case Study

Deucravacitinib is a highly selective, allosteric inhibitor of Tyrosine Kinase 2 (TYK2), a member of the JAK family.[1] It is approved for the treatment of moderate-to-severe plaque psoriasis.[2] Its selectivity is achieved by binding to the regulatory pseudokinase (JH2) domain of TYK2, rather than the highly conserved active kinase (JH1) domain targeted by many other JAK inhibitors.[3] This unique mechanism of action contributes to its favorable safety profile.[4]

The chemical structure of Deucravacitinib features a 6-(cyclopropaneamido)pyridazine moiety, which is crucial for its activity.

Quantitative Data for Deucravacitinib
ParameterValueReference
Target TYK2 (pseudokinase domain)[3][5]
IC₅₀ (TYK2 JH2 domain) 0.2 nM[6]
Selectivity Selective for TYK2 over other JAKs and a broad panel of kinases[6]
Indication Moderate-to-severe plaque psoriasis[2][4]

Experimental Protocols: Synthesis of Deucravacitinib Intermediates

The synthesis of Deucravacitinib involves the preparation of two key intermediates, followed by their coupling. While not a direct application of this compound, the synthesis of the cyclopropaneamido-pyridazine fragment provides a valuable protocol for incorporating a cyclopropylamide onto a nitrogen-containing heterocycle.

Protocol 1: Synthesis of 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline

This intermediate forms the aniline portion of Deucravacitinib.

Protocol_1 Start 2-Fluoro-3-nitrobenzonitrile Step1 One-pot etherification/ addition with MeOH and hydroxylamine HCl Start->Step1 Intermediate1 N'-Hydroxy-2-methoxy- 3-nitrobenzimidamide Step1->Intermediate1 Step2 Esterification with Tosyl chloride Intermediate1->Step2 Intermediate2 N'-(tosyloxy)benzimidamide (not isolated) Step2->Intermediate2 Step3 Condensation cyclization with methanamine HCl and triethoxymethane Intermediate2->Step3 Intermediate3 3-(2-methoxy-3-nitrophenyl)- 1-methyl-1H-1,2,4-triazole Step3->Intermediate3 Step4 Reduction with Thiourea dioxide Intermediate3->Step4 Product 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline Step4->Product

Figure 2: Workflow for the synthesis of a key aniline intermediate of Deucravacitinib.

Methodology: [7]

  • Step 1: One-pot etherification/addition. 2-Fluoro-3-nitrobenzonitrile is reacted with methanol and hydroxylamine hydrochloride in the presence of potassium hydroxide and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to yield N'-Hydroxy-2-methoxy-3-nitrobenzimidamide.

  • Step 2: Esterification. The resulting intermediate is esterified with tosyl chloride to form an N'-(tosyloxy)benzimidamide derivative, which is used in the next step without isolation.

  • Step 3: Condensation cyclization. The tosylated intermediate undergoes condensation and cyclization with methanamine hydrochloride and triethoxymethane to afford 3-(2-methoxy-3-nitrophenyl)-1-methyl-1H-1,2,4-triazole.

  • Step 4: Reduction. The nitro group is reduced using a reducing agent such as thiourea dioxide in the presence of a base (e.g., sodium hydroxide) to yield the final product, 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline.

Protocol 2: Preparation of the Cyclopropaneamido-pyridazine Fragment

This protocol outlines the general steps to introduce the cyclopropaneamido group onto the pyridazine core, a key pharmacophore of Deucravacitinib.

Methodology: (Based on general synthetic strategies for Deucravacitinib)[8]

  • Step 1: Amidation of a dichloropyridazine. A suitable dichloropyridazine precursor is reacted with deuterated methylamine (or methylamine) to install the methylamide group.

  • Step 2: Coupling with the aniline intermediate. The resulting chloropyridazine is then coupled with 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline via a nucleophilic aromatic substitution reaction.

  • Step 3: Acylation with cyclopropanecarboxamide. The final key step involves the acylation of the remaining amino group on the pyridazine ring with cyclopropanecarboxamide. This is typically achieved using a coupling agent or by activating the cyclopropanecarboxamide.

Structure-Activity Relationship (SAR) Considerations

The presence of the cyclopropyl group in JAK inhibitors is often associated with improved potency and metabolic stability. In the context of TYK2 inhibitors related to Deucravacitinib, structure-activity relationship studies have shown that the cyclopropionyl group on the pyridazine (or pyridine) ring is important for maintaining high inhibitory activity.[8] The rigid nature of the cyclopropyl ring likely helps to orient the molecule optimally within the binding pocket of the TYK2 pseudokinase domain.

Conclusion

The this compound scaffold and related cyclopropyl-heterocycle motifs are valuable building blocks in the design and synthesis of potent and selective Janus kinase inhibitors. As exemplified by the TYK2 inhibitor Deucravacitinib, the incorporation of a cyclopropylamide group is a key strategy for achieving high affinity and a desirable pharmacological profile. The synthetic protocols and SAR insights provided herein offer a valuable resource for researchers engaged in the discovery and development of novel JAK inhibitors for the treatment of autoimmune diseases and other inflammatory conditions.

References

Application Note: Synthesis of Novel Fungicides Utilizing a 3-Cyclopropyl-2-fluoropyridine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine ring is a crucial component in a multitude of agrochemicals, valued for its ability to interact with various biological targets. The strategic incorporation of substituents such as fluorine atoms and cyclopropyl groups can significantly enhance the efficacy, metabolic stability, and bioavailability of these compounds. This application note details a proposed synthetic route and biological evaluation of a novel fungicide candidate, (3-cyclopropyl-2-fluoropyridin-6-yl)(1H-1,2,4-triazol-1-yl)methanone (CFTM), starting from the key intermediate 3-cyclopropyl-2-fluoropyridine. This document provides detailed experimental protocols and hypothetical performance data to guide researchers in the exploration of this promising chemical space for the development of new-generation fungicides.

Proposed Fungicide Candidate: CFTM

The hypothetical target molecule, CFTM, combines the this compound moiety with a 1,2,4-triazole ring, a well-known pharmacophore in antifungal agents. The triazole group is linked via a carbonyl bridge, forming a carboxamide-like structure. This design is predicated on the hypothesis that the unique combination of the cyclopropyl group, the fluorine atom, and the triazole moiety will confer potent and broad-spectrum fungicidal activity.

Synthesis of CFTM

The proposed synthetic pathway for CFTM is a multi-step process commencing with the functionalization of this compound. The synthesis involves oxidation, chlorination, and subsequent nucleophilic substitution with 1,2,4-triazole.

Synthetic Scheme

Synthetic Pathway of CFTM A This compound B This compound N-oxide A->B m-CPBA, DCM C 3-cyclopropyl-2-fluoro-6-hydroxypyridine B->C Acetic Anhydride, Heat D 6-chloro-3-cyclopropyl-2-fluoropyridine C->D POCl3 E This compound-6-carboxylic acid D->E 1. n-BuLi, THF, -78°C 2. CO2 3. H3O+ F This compound-6-carbonyl chloride E->F SOCl2 G CFTM (3-cyclopropyl-2-fluoropyridin-6-yl) (1H-1,2,4-triazol-1-yl)methanone F->G 1,2,4-triazole, Et3N, THF

Caption: Proposed synthetic pathway for CFTM.

Experimental Protocols

Synthesis of this compound N-oxide (Intermediate B)
  • Dissolve this compound (10.0 g, 72.9 mmol) in dichloromethane (DCM, 200 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA, 70%, 20.0 g, 81.2 mmol) portion-wise over 30 minutes, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) and then with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (Eluent: Ethyl acetate/Hexane gradient) to afford this compound N-oxide as a white solid.

Synthesis of 3-cyclopropyl-2-fluoro-6-hydroxypyridine (Intermediate C)
  • Suspend this compound N-oxide (10.0 g, 65.3 mmol) in acetic anhydride (50 mL).

  • Heat the mixture to reflux (approximately 140 °C) and maintain for 4 hours.

  • Cool the reaction mixture to room temperature and pour it slowly into ice-water (200 mL).

  • Stir the mixture vigorously for 1 hour to ensure complete hydrolysis of the excess acetic anhydride.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the residue by column chromatography (Eluent: Ethyl acetate/Hexane gradient) to obtain 3-cyclopropyl-2-fluoro-6-hydroxypyridine.

Synthesis of 6-chloro-3-cyclopropyl-2-fluoropyridine (Intermediate D)
  • Add 3-cyclopropyl-2-fluoro-6-hydroxypyridine (8.0 g, 51.6 mmol) to phosphorus oxychloride (POCl₃, 40 mL).

  • Heat the mixture to reflux (approximately 105 °C) for 3 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify by column chromatography (Eluent: Hexane) to yield 6-chloro-3-cyclopropyl-2-fluoropyridine.

Synthesis of this compound-6-carboxylic acid (Intermediate E)
  • Dissolve 6-chloro-3-cyclopropyl-2-fluoropyridine (7.0 g, 40.3 mmol) in anhydrous tetrahydrofuran (THF, 150 mL) under a nitrogen atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add n-butyllithium (n-BuLi, 2.5 M in hexanes, 17.7 mL, 44.3 mmol) dropwise, keeping the internal temperature below -70 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Bubble dry carbon dioxide gas through the solution for 1 hour.

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction with water (50 mL) and acidify with 1 M HCl to pH 2-3.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude carboxylic acid, which can be used in the next step without further purification.

Synthesis of this compound-6-carbonyl chloride (Intermediate F)
  • Add thionyl chloride (SOCl₂, 20 mL) to the crude this compound-6-carboxylic acid (from the previous step).

  • Add a catalytic amount of N,N-dimethylformamide (DMF, 2 drops).

  • Heat the mixture to reflux for 2 hours.

  • Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude acid chloride.

Synthesis of CFTM
  • Dissolve 1H-1,2,4-triazole (3.34 g, 48.4 mmol) and triethylamine (Et₃N, 6.7 mL, 48.4 mmol) in anhydrous THF (100 mL) and cool to 0 °C.

  • Add a solution of the crude this compound-6-carbonyl chloride in THF (50 mL) dropwise to the triazole solution.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Filter the reaction mixture to remove triethylamine hydrochloride.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the final product by column chromatography (Eluent: Ethyl acetate/Hexane gradient) to yield CFTM.

Hypothetical Experimental Data

Table 1: Synthesis Yields of CFTM and Intermediates
CompoundStarting MaterialProductMolecular Weight ( g/mol )Yield (%)
B This compoundThis compound N-oxide153.1585
C This compound N-oxide3-cyclopropyl-2-fluoro-6-hydroxypyridine153.1570
D 3-cyclopropyl-2-fluoro-6-hydroxypyridine6-chloro-3-cyclopropyl-2-fluoropyridine171.6075
E 6-chloro-3-cyclopropyl-2-fluoropyridineThis compound-6-carboxylic acid181.1660
F This compound-6-carboxylic acidThis compound-6-carbonyl chloride199.6095 (crude)
G This compound-6-carbonyl chlorideCFTM232.2165
Table 2: In Vitro Fungicidal Activity of CFTM (Hypothetical Data)
Fungal SpeciesCFTM EC₅₀ (µg/mL)Tebuconazole EC₅₀ (µg/mL)
Botrytis cinerea1.22.5
Septoria tritici0.81.5
Puccinia triticina0.51.1
Fusarium graminearum2.53.0
Rhizoctonia solani3.14.2

Biological Evaluation Protocol

In Vitro Antifungal Assay (Mycelial Growth Inhibition)
  • Prepare Potato Dextrose Agar (PDA) medium and sterilize by autoclaving.

  • Incorporate the test compound (CFTM) and a standard fungicide (e.g., Tebuconazole) into the molten PDA at various concentrations. A stock solution in DMSO can be used for serial dilutions. Ensure the final DMSO concentration in the medium is below 1%.

  • Pour the amended PDA into sterile Petri dishes.

  • Inoculate the center of each plate with a 5 mm mycelial plug taken from the edge of an actively growing culture of the target fungus.

  • Incubate the plates at 25 ± 2 °C in the dark.

  • Measure the colony diameter after the mycelial growth in the control plate (PDA with DMSO only) has reached approximately two-thirds of the plate diameter.

  • Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] * 100, where 'dc' is the average diameter of the fungal colony in the control and 'dt' is the average diameter of the fungal colony in the treatment.

  • Determine the EC₅₀ value (the concentration of the compound that causes 50% inhibition of mycelial growth) by probit analysis.

Fungicidal Assay Workflow A Prepare PDA Medium B Incorporate Test Compound A->B C Pour Plates B->C D Inoculate with Fungal Plug C->D E Incubate D->E F Measure Colony Diameter E->F G Calculate Inhibition (%) F->G H Determine EC50 G->H

Caption: In vitro fungicidal assay workflow.

Conclusion

This application note presents a hypothetical yet plausible framework for the synthesis and evaluation of a novel fungicide, CFTM, derived from this compound. The detailed protocols and structured data tables provide a valuable resource for researchers aiming to explore new chemical entities for crop protection. The proposed synthetic route employs standard and scalable chemical transformations, making it amenable to laboratory-scale synthesis and further optimization. The hypothetical biological data suggests that the unique structural features of CFTM could lead to potent fungicidal activity against a range of important plant pathogens. Further investigation into the synthesis, biological activity, and mode of action of this and related compounds is warranted.

Application Notes and Protocols for Late-Stage Functionalization of Drug Candidates with 3-Cyclopropyl-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Late-stage functionalization (LSF) is a powerful strategy in modern drug discovery that allows for the modification of complex molecules at a late stage of the synthetic sequence. This approach provides rapid access to a diverse range of analogs for structure-activity relationship (SAR) studies, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The 3-cyclopropyl-2-fluoropyridine moiety is a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors.[1] Its incorporation can enhance binding affinity, metabolic stability, and other crucial drug-like properties.

These application notes provide detailed protocols for the late-stage introduction of the this compound scaffold onto drug candidates, primarily focusing on palladium-catalyzed C-H activation and nucleophilic aromatic substitution (SNAr) methodologies.

Key Advantages of Incorporating the this compound Moiety

  • Enhanced Potency: The cyclopropyl group can provide a conformational constraint and engage in favorable interactions within protein binding pockets.

  • Improved Metabolic Stability: The cyclopropyl group can block potential sites of metabolism, leading to an improved pharmacokinetic profile.

  • Modulation of Physicochemical Properties: The fluoropyridine ring influences electronics and lipophilicity, which can be optimized for better cell permeability and bioavailability.

Method 1: Palladium-Catalyzed C-H Arylation

Palladium-catalyzed C-H activation is a versatile method for the direct formation of C-C bonds, enabling the coupling of a C-H bond in a drug candidate with an aryl halide, such as 3-cyclopropyl-2-bromopyridine (a precursor to the desired moiety).

Experimental Protocol: Palladium-Catalyzed C-H Arylation

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Drug Candidate (with an accessible C-H bond)

  • 3-Cyclopropyl-2-bromopyridine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable ligand

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel, add the drug candidate (1.0 equiv), 3-cyclopropyl-2-bromopyridine (1.2 equiv), Pd(OAc)₂ (0.05 equiv), and PPh₃ (0.1 equiv).

  • Add K₂CO₃ (2.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (repeat 3 times).

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired functionalized drug candidate.

Quantitative Data for C-H Arylation (Hypothetical Example)

The following table presents hypothetical data for the late-stage C-H arylation of a generic kinase inhibitor scaffold.

EntryDrug CandidateLigandBaseSolventTemp (°C)Time (h)Yield (%)
1Kinase Inhibitor APPh₃K₂CO₃1,4-Dioxane1001865
2Kinase Inhibitor AXPhosCs₂CO₃Toluene1101278
3Kinase Inhibitor BSPhosK₃PO₄DMF1202455

Method 2: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a powerful tool for the functionalization of electron-deficient aromatic rings, such as 2-fluoropyridines. In this approach, a nucleophilic group on the drug candidate displaces the fluorine atom of this compound.

Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Drug Candidate (with a nucleophilic group, e.g., -NH₂, -OH, -SH)

  • This compound

  • Potassium tert-butoxide (KOtBu) or other suitable base

  • Anhydrous, polar aprotic solvent (e.g., DMF, DMSO)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel, add the drug candidate (1.0 equiv) and the anhydrous, polar aprotic solvent.

  • If the nucleophile is an amine or alcohol, add the base (1.1 equiv) at 0 °C and stir for 30 minutes under an inert atmosphere.

  • Add a solution of this compound (1.1 equiv) in the reaction solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired functionalized drug candidate.

Quantitative Data for SNAr (Hypothetical Example)

The following table presents hypothetical data for the late-stage SNAr of a generic drug candidate with a nucleophilic handle.

EntryDrug Candidate (Nucleophile)BaseSolventTemp (°C)Time (h)Yield (%)
1Drug Candidate C (-NH₂)KOtBuDMFRT685
2Drug Candidate D (-OH)NaHDMSO50872
3Drug Candidate E (-SH)Cs₂CO₃DMFRT491

Visualizations

Experimental Workflow for Late-Stage Functionalization

G General Workflow for Late-Stage Functionalization cluster_0 Preparation cluster_1 Reaction cluster_2 Workup and Purification cluster_3 Analysis start Select Drug Candidate and Functionalization Strategy reagents Assemble Reagents: - Drug Candidate - this compound (or precursor) - Catalyst/Base - Solvent start->reagents setup Set up Reaction under Inert Atmosphere reagents->setup reaction Heating and Stirring (Monitor Progress) setup->reaction workup Aqueous Workup and Extraction reaction->workup purification Flash Column Chromatography workup->purification analysis Characterization: - NMR - LC-MS - HRMS purification->analysis end Final Functionalized Drug Candidate analysis->end

Caption: General experimental workflow for late-stage functionalization.

Logical Relationship of Functionalization Strategies

G Decision Tree for Functionalization Strategy start Drug Candidate Structure q1 Presence of Nucleophilic Group (-NH₂, -OH, -SH)? start->q1 q2 Presence of Accessible C-H Bond? q1->q2 No snar Utilize SNAr Methodology q1->snar Yes ch_act Utilize C-H Activation Methodology q2->ch_act Yes no_direct Consider Introduction of Functional Handle or Alternative Strategy q2->no_direct No

Caption: Decision tree for selecting a functionalization strategy.

Hypothetical Signaling Pathway of a Functionalized Kinase Inhibitor

G Hypothetical Kinase Signaling Pathway Inhibition gf Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) gf->receptor kinase Target Kinase (e.g., TYK2, JAK2) receptor->kinase activates substrate Downstream Substrate kinase->substrate phosphorylates response Cellular Response (Proliferation, Survival) substrate->response leads to inhibitor Functionalized Drug Candidate (with 3-cyclopropyl- 2-fluoropyridine) inhibitor->kinase inhibits

Caption: Inhibition of a kinase signaling pathway by a functionalized drug.

Conclusion

The late-stage functionalization of drug candidates with this compound offers a valuable strategy for lead optimization in drug discovery. The methodologies presented, namely palladium-catalyzed C-H activation and nucleophilic aromatic substitution, provide versatile and efficient routes to novel analogs. The choice of method will depend on the specific functionalities present in the drug candidate. Careful optimization of reaction conditions is crucial to achieve good yields and selectivity. The incorporation of this privileged scaffold has the potential to significantly improve the pharmacological profile of drug candidates, particularly in the area of kinase inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Cyclopropyl-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-cyclopropyl-2-fluoropyridine. This valuable intermediate is often utilized in the development of pharmaceuticals, particularly kinase inhibitors for cancer treatment.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent methods for synthesizing this compound involve two key strategies:

  • Suzuki-Miyaura Cross-Coupling: This is a widely used method for forming the C-C bond between the pyridine ring and the cyclopropyl group.[2] This can be achieved by coupling a 2-halo-3-cyclopropylpyridine with a boronic acid or by coupling a 2-halopyridine with a cyclopropylboron reagent.

  • Nucleophilic Aromatic Substitution (SNAr): This method focuses on introducing the fluorine atom at the 2-position of a pre-existing 3-cyclopropylpyridine scaffold. This typically involves the displacement of a good leaving group (such as a chloro, bromo, or nitro group) with a fluoride source.[3][4]

Q2: I am planning a Suzuki-Miyaura coupling to synthesize this compound. What are the critical parameters to consider for yield optimization?

A2: Optimizing a Suzuki-Miyaura coupling is crucial for achieving high yields. Key parameters to consider include the choice of catalyst and ligand, the base, the solvent system, reaction temperature, and the quality of the starting materials. The interplay between these factors is significant, and a systematic optimization is often necessary.[5][6]

Q3: What are the common side reactions I should be aware of during the synthesis?

A3: Several side reactions can lower the yield of your desired product. In Suzuki-Miyaura couplings, be mindful of:

  • Protodeboronation: The cleavage of the C-B bond of the boronic acid, which is replaced by a C-H bond.[7]

  • Homocoupling: The self-coupling of the boronic acid or the aryl halide.[7]

  • Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation.

In SNAr reactions, incomplete substitution or side reactions with other functional groups on the molecule can occur.

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling

Low yields in the Suzuki-Miyaura coupling of a 2-halopyridine with a cyclopropylboron reagent (or vice versa) are a common challenge. The following guide provides a systematic approach to troubleshooting this issue.

Potential Causes and Solutions

Potential CauseRecommended Action
Catalyst/Ligand Inefficiency The choice of palladium source and ligand is critical. For challenging couplings involving electron-rich heterocycles, consider using bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos. These can promote the catalytic cycle and prevent catalyst deactivation.[7]
Suboptimal Base The base plays a crucial role in activating the boronic acid. The effectiveness of a base is highly dependent on the substrates and solvent. Common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃. A screening of different bases is recommended.[7][8]
Inappropriate Solvent A mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water is often used. The ratio can significantly impact the solubility of the reactants and the reaction rate. Ensure solvents are adequately degassed to prevent catalyst oxidation.[6]
Low Reaction Temperature While higher temperatures can increase the rate of side reactions, they may be necessary to overcome the activation energy for the oxidative addition step, especially with less reactive chlorides. Monitor the reaction progress to avoid prolonged heating.[7][8]
Protodeboronation of Boronic Acid This side reaction is often exacerbated by strong bases and high temperatures. Consider using a milder base or switching from a boronic acid to a more stable derivative like a pinacol ester or a trifluoroborate salt.[2]
Catalyst Deactivation The pyridine nitrogen can coordinate to the palladium catalyst. Using bulky ligands can sterically hinder this interaction.[7]

Troubleshooting Workflow

G start Low Yield Observed catalyst Optimize Catalyst and Ligand (e.g., SPhos, XPhos) start->catalyst base Screen Different Bases (e.g., K₃PO₄, Cs₂CO₃) catalyst->base solvent Adjust Solvent System (e.g., Dioxane/Water ratio) base->solvent temp Optimize Reaction Temperature solvent->temp boron Consider Boronic Acid Derivative (Pinacol Ester or Trifluoroborate) temp->boron success Yield Improved boron->success

Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.

Issue 2: Incomplete Conversion in Nucleophilic Aromatic Substitution (SNAr)

Achieving complete conversion in the fluorination of a 3-cyclopropyl-2-halopyridine can be challenging due to the nature of the SNAr reaction on pyridine rings.

Potential Causes and Solutions

Potential CauseRecommended Action
Poor Leaving Group The reactivity order for halogens in SNAr is typically F > Cl > Br > I. If using a chloro or bromo precursor, more forcing conditions may be required. Activating the leaving group, for instance by using a 2-pyridyltrialkylammonium salt, can be an effective strategy.[9]
Low Reactivity of Fluoride Source The choice of fluoride source is critical. Anhydrous potassium fluoride (KF) or cesium fluoride (CsF) are commonly used. The use of phase-transfer catalysts (e.g., 18-crown-6) or aprotic polar solvents (e.g., DMF, DMSO) can enhance the nucleophilicity of the fluoride ion.[3]
Insufficient Reaction Temperature SNAr reactions on pyridine rings often require elevated temperatures. However, excessive heat can lead to decomposition. Careful optimization of the reaction temperature is necessary.
Presence of Water Water can solvate the fluoride ion, reducing its nucleophilicity. Ensure all reagents and solvents are anhydrous.

Experimental Workflow for SNAr

G start Prepare Anhydrous Reaction Setup reagents Add 3-cyclopropyl-2-halopyridine, Fluoride Source (e.g., KF, CsF), and Phase-Transfer Catalyst (optional) start->reagents solvent Add Anhydrous Aprotic Polar Solvent (e.g., DMF, DMSO) reagents->solvent heat Heat Reaction Mixture to Optimized Temperature solvent->heat monitor Monitor Reaction Progress by TLC or LC-MS heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purify by Column Chromatography workup->purify product Obtain this compound purify->product

Caption: General experimental workflow for SNAr fluorination.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a starting point and should be optimized for specific substrates and scales.

  • Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add the 2-halo-3-cyclopropylpyridine (1.0 eq.), the cyclopropylboronic acid or its derivative (1.2-1.5 eq.), and the base (2.0-3.0 eq.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 1-5 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Data Presentation

Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling of Heteroaryl Halides

ParameterConditionReference(s)
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄[2]
Ligand SPhos, XPhos, RuPhos, PPh₃[7]
Base K₂CO₃, K₃PO₄, Cs₂CO₃[7][8]
Solvent Dioxane/H₂O, Toluene/H₂O, DMF/H₂O[6]
Temperature 80 - 120 °C[8]

Table 2: Common Leaving Groups for SNAr Fluorination of Pyridines

Leaving GroupRelative ReactivityReference(s)
-FHighest[10]
-NO₂High[4]
-ClModerate[10]
-BrModerate[10]
-OTfHigh-
-NMe₃⁺High[9]

References

Technical Support Center: Purification of 3-Cyclopropyl-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-cyclopropyl-2-fluoropyridine. The following information is designed to address common challenges encountered during the purification of this intermediate.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low Purity After Distillation - Inefficient fractional distillation column.- Azeotrope formation with a solvent or impurity.- Thermal decomposition of the product.- Use a longer, more efficient distillation column (e.g., Vigreux or packed column).- Ensure the crude material is free of volatile solvents before distillation.- Perform distillation under reduced pressure to lower the boiling point and prevent degradation.
Product Solidifies in Condenser - The melting point of this compound is close to the temperature of the cooling water.- Use a water bath with controlled temperature for cooling instead of cold tap water. Maintain the condenser temperature above the melting point of the compound.
Poor Separation in Column Chromatography - Incorrect solvent system (eluent).- Improper stationary phase selection.- Overloading the column.- Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal eluent for separation.- Consider using a different stationary phase (e.g., alumina instead of silica gel).- Reduce the amount of crude material loaded onto the column.
Oily Product After Recrystallization - Inappropriate recrystallization solvent.- Cooling the solution too quickly.- Presence of impurities that inhibit crystallization.- Screen for a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures.- Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.- Try a pre-purification step like a charcoal treatment to remove colored or oily impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can include unreacted starting materials, byproducts from the synthesis, and residual solvents. Depending on the synthetic route, potential byproducts might include isomers or related pyridine derivatives. The presence of even minor impurities can impact subsequent reaction yields and the purity of the final active pharmaceutical ingredient.

Q2: Which purification method is most effective for achieving high purity (>99.5%)?

A2: For volatile and thermally stable compounds like this compound, fractional distillation under reduced pressure is often a highly effective method for achieving high purity. For non-volatile impurities or closely boiling isomers, column chromatography can provide excellent separation. Recrystallization is a viable option if a suitable solvent is identified.

Q3: What are the recommended storage conditions for purified this compound?

A3: It is recommended to store this compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at room temperature in a dry environment.[1] This helps to prevent degradation from moisture and atmospheric components.

Q4: Can I use recrystallization to purify this compound?

A4: Yes, recrystallization can be an effective purification technique. The key is to find a suitable solvent or solvent system where the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures, while impurities remain in solution. General techniques for recrystallization involve dissolving the impure solid in a hot solvent and then allowing it to cool slowly to form pure crystals.[2][3]

Experimental Protocols

Fractional Distillation Under Reduced Pressure

This protocol describes the purification of this compound using fractional distillation under vacuum. This method is suitable for separating compounds with close boiling points or for thermally sensitive compounds.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractional distillation column (e.g., Vigreux)

  • Distillation head with thermometer

  • Condenser

  • Receiving flask(s)

  • Vacuum pump

  • Heating mantle

  • Boiling chips

Procedure:

  • Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware joints are properly sealed with vacuum grease.

  • Add the crude this compound and a few boiling chips to the round-bottom flask.

  • Slowly apply vacuum to the system.

  • Begin heating the distillation flask gently with the heating mantle.

  • Monitor the temperature at the distillation head. Collect and discard the initial fraction (forerun), which may contain lower-boiling impurities.

  • Collect the main fraction at a stable temperature corresponding to the boiling point of this compound at the applied pressure.

  • Stop the distillation before the flask is completely dry to prevent the concentration of potentially explosive residues.

  • Release the vacuum carefully and allow the apparatus to cool to room temperature before dismantling.

Visualizations

experimental_workflow cluster_prep Preparation cluster_distillation Distillation Process cluster_completion Completion crude_material Crude this compound setup Assemble Distillation Apparatus crude_material->setup apply_vacuum Apply Vacuum setup->apply_vacuum heating Gentle Heating apply_vacuum->heating collect_forerun Collect Forerun heating->collect_forerun collect_product Collect Pure Product collect_forerun->collect_product stop_distillation Stop Distillation collect_product->stop_distillation cool_down Cool and Dismantle stop_distillation->cool_down

Caption: Workflow for the purification of this compound by fractional distillation.

troubleshooting_logic cluster_distillation Distillation cluster_chromatography Chromatography cluster_recrystallization Recrystallization start Purification Issue low_purity Low Purity start->low_purity solid_condenser Solid in Condenser start->solid_condenser poor_separation Poor Separation start->poor_separation oily_product Oily Product start->oily_product solution1 solution1 low_purity->solution1 Check Column Efficiency Reduce Pressure solution2 solution2 solid_condenser->solution2 Adjust Condenser Temp. solution3 solution3 poor_separation->solution3 Optimize Solvent System solution4 solution4 oily_product->solution4 Screen Solvents Slow Cooling

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: Synthesis of 2-Fluoropyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of 2-fluoropyridines.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 2-fluoropyridines?

A1: The two most prevalent methods for synthesizing 2-fluoropyridines are the Balz-Schiemann reaction and the Halex reaction, which is a type of nucleophilic aromatic substitution (SNAr).[1] The Balz-Schiemann reaction involves the diazotization of 2-aminopyridine followed by thermal decomposition of the resulting diazonium salt.[2] The Halex reaction typically involves the substitution of a chlorine atom on the pyridine ring with fluoride from a salt like potassium fluoride (KF).[3]

Q2: I am getting a low yield in my 2-fluoropyridine synthesis. What are the general troubleshooting steps?

A2: A low yield can stem from various factors depending on the chosen synthetic route. A general approach to troubleshooting involves:

  • Identify Byproducts: Use analytical techniques such as GC-MS or NMR to identify the major side products in your crude reaction mixture.

  • Optimize Reaction Conditions: Once the side products are known, you can adjust the reaction conditions to minimize their formation. Key parameters to investigate include reaction temperature, solvent purity, and the rigorous exclusion of water, particularly in Halex reactions.[1]

  • Reagent Quality: Ensure the purity and reactivity of your starting materials and reagents.

Q3: How can I purify my 2-fluoropyridine product effectively?

A3: Purification of 2-fluoropyridines can be challenging due to their volatility and potential for azeotrope formation. Common purification methods include:

  • Distillation: Fractional distillation is often effective for separating 2-fluoropyridine from less volatile impurities.[4] Care must be taken to avoid loss of the product due to its low boiling point.

  • Column Chromatography: Silica gel chromatography can be used, but the choice of eluent is critical to achieve good separation from byproducts.[5][6] For gas chromatography, mixed stationary phases may be required for complete separation of pyridine and its monofluoro isomers.

  • Extraction: A carefully planned extraction procedure during the work-up can remove many impurities before the final purification step.

Troubleshooting Guide: Balz-Schiemann Reaction

The Balz-Schiemann reaction is a powerful method for introducing fluorine into a pyridine ring but is sensitive to reaction conditions.

Q4: My Balz-Schiemann reaction is producing a significant amount of dark, tarry material. What is causing this and how can I prevent it?

A4: The formation of tarry byproducts is a common issue in the Balz-Schiemann reaction, often resulting from the decomposition of the diazonium salt intermediate.[7]

  • Cause: Uncontrolled thermal decomposition of the aryldiazonium fluoroborate salt can be hazardous and lead to the formation of tars.[7] The presence of impurities or localized overheating can initiate this decomposition.

  • Solution:

    • Temperature Control: Maintain strict temperature control during the diazotization (typically 0-5 °C) and the thermal decomposition steps.

    • Slow Addition: Add the sodium nitrite solution slowly during diazotization to prevent a sudden exotherm.

    • Solvent Choice: Performing the decomposition in a suitable high-boiling inert solvent can help to temper the reaction.[8]

Q5: I am observing the formation of 2-hydroxypyridine as a major byproduct. How can I minimize this?

A5: The formation of 2-hydroxypyridine is a classic side reaction in the Balz-Schiemann synthesis.

  • Cause: This byproduct arises from the reaction of the pyridyl cation intermediate with water.[9]

  • Solution:

    • Anhydrous Conditions: While the diazotization is typically carried out in aqueous acid, minimizing excess water and ensuring the diazonium salt is as dry as possible before decomposition can reduce the formation of the hydroxypyridine.

    • Alternative Reagents: Using anhydrous sources of the fluoride ion and performing the diazotization in non-aqueous media can be effective.

Table 1: Optimizing Conditions for the Balz-Schiemann Reaction of 2-Aminopyridine
ParameterConditionExpected OutcomePotential Issues
Diazotization Temperature 0-5 °CStable diazonium salt formationIncomplete reaction if too cold
> 10 °CPremature decomposition of diazonium salt, increased side productsLower yield, safety hazard
Decomposition Thermal, neatCan give good yieldsRisk of uncontrolled decomposition, tar formation
Thermal, in solvent (e.g., toluene)Better temperature control, saferSolvent may need to be removed later
PhotochemicalMilder conditionsMay require specialized equipment

Troubleshooting Guide: Halex Reaction

The Halex reaction is a robust method for producing 2-fluoropyridines, but it is highly sensitive to the presence of water.

Q6: My Halex reaction is not going to completion, and I have a low conversion of my 2-chloropyridine starting material. What is the problem?

A6: Low conversion in a Halex reaction is a frequent problem, often linked to the deactivation of the fluoride source.

  • Cause: The presence of water in the reaction mixture is a primary cause of low conversion. Water can hydrate the potassium fluoride, significantly reducing its nucleophilicity.[1]

  • Solution:

    • Anhydrous Reagents and Solvents: Use anhydrous potassium fluoride and high-purity, dry aprotic polar solvents such as DMSO, DMF, or sulfolane.[3]

    • Azeotropic Removal of Water: Before the reaction, consider azeotropically removing any residual water from the reaction mixture with a suitable solvent like toluene.

    • Spray-Dried KF: Using spray-dried potassium fluoride can improve reactivity.

Q7: I am seeing byproducts that seem to result from reaction with the solvent. How can I avoid this?

A7: The high temperatures often required for the Halex reaction can sometimes lead to solvent decomposition or reaction with the substrate.

  • Cause: Polar aprotic solvents like DMAc can hydrolyze at high temperatures, especially if trace amounts of water are present, to form dimethylamine and acetic acid, which can then react with your product or starting material.[10]

  • Solution:

    • Solvent Selection: Choose a solvent that is stable at the required reaction temperature. Sulfolane is often a good choice for high-temperature reactions.

    • Temperature Optimization: Determine the minimum temperature required for a reasonable reaction rate to minimize solvent-related side reactions.

    • Phase-Transfer Catalysts: The use of a phase-transfer catalyst can sometimes allow for lower reaction temperatures, thus preserving the solvent.[10]

Table 2: Solvent Effects on the Halex Reaction of 2-Chloropyridine
SolventTypical Temperature (°C)AdvantagesDisadvantages
DMSO 150-190Good yields, readily availableCan be difficult to remove completely
DMF 150-160Lower boiling point, easier to removeCan decompose at higher temperatures
Sulfolane 200-250High thermal stabilityHigh boiling point, can be difficult to remove

Experimental Protocols

Protocol 1: Balz-Schiemann Synthesis of 2-Fluoropyridine

1. Diazotization:

  • In a flask equipped with a stirrer and a thermometer, dissolve 2-aminopyridine in a 48% aqueous solution of fluoroboric acid (HBF₄) at 0-5 °C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂), ensuring the temperature is maintained below 10 °C.

  • Stir the resulting mixture for 30-60 minutes at low temperature to ensure complete formation of the 2-pyridyldiazonium tetrafluoroborate salt.

2. Isolation of the Diazonium Salt:

  • Collect the precipitated diazonium salt by filtration.

  • Wash the salt with cold water, followed by a cold, low-boiling organic solvent (e.g., diethyl ether) to aid in drying.

  • Dry the salt thoroughly under vacuum. Caution: Diazonium salts can be explosive when dry and should be handled with extreme care.

3. Thermal Decomposition:

  • Gently heat the dry 2-pyridyldiazonium tetrafluoroborate salt in a flask equipped with a distillation apparatus.

  • The salt will decompose to yield 2-fluoropyridine, which can be collected by distillation. The decomposition can also be carried out in a high-boiling inert solvent for better temperature control.[8]

Protocol 2: Halex Synthesis of 2-Fluoropyridine

1. Reaction Setup:

  • In a flask equipped with a mechanical stirrer, a condenser, and a thermometer, add anhydrous potassium fluoride to a dry, polar aprotic solvent (e.g., DMSO).

  • Heat the mixture with vigorous stirring to ensure the potassium fluoride is well-dispersated.

2. Reaction:

  • Add 2-chloropyridine to the mixture.

  • Heat the reaction to the desired temperature (typically 150-220 °C, depending on the solvent) and maintain it for several hours.

  • Monitor the progress of the reaction by GC or TLC.

3. Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the mixture into a large volume of water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Remove the solvent by distillation, and then purify the crude 2-fluoropyridine by fractional distillation.

Visualizations

Balz_Schiemann_Workflow cluster_diazotization Diazotization cluster_decomposition Decomposition cluster_side_reactions Side Reactions 2-Aminopyridine 2-Aminopyridine Diazonium_Salt Diazonium_Salt 2-Aminopyridine->Diazonium_Salt NaNO2, HBF4 0-5 °C 2-Fluoropyridine 2-Fluoropyridine Diazonium_Salt->2-Fluoropyridine Heat (Δ) 2-Hydroxypyridine 2-Hydroxypyridine Diazonium_Salt->2-Hydroxypyridine H2O Tar Tar Diazonium_Salt->Tar Uncontrolled Decomposition

Caption: Workflow of the Balz-Schiemann reaction with common side products.

Halex_Reaction_Troubleshooting Start Low Yield in Halex Reaction Check_Water Check for Water Content Start->Check_Water Water_Present Water is Present Check_Water->Water_Present Yes No_Water Reaction is Anhydrous Check_Water->No_Water No Action_Dry Dry Solvents/Reagents (Azeotropic Distillation) Water_Present->Action_Dry Check_Temp Check Reaction Temperature No_Water->Check_Temp Action_Dry->Check_Temp Temp_Low Temperature Too Low Check_Temp->Temp_Low Yes Temp_OK Temperature is Optimal Check_Temp->Temp_OK No Action_Increase_Temp Increase Temperature or Add Phase-Transfer Catalyst Temp_Low->Action_Increase_Temp Check_Solvent Check Solvent Stability Temp_OK->Check_Solvent Success Improved Yield Action_Increase_Temp->Success Solvent_Decomp Solvent Decomposition Check_Solvent->Solvent_Decomp Yes Check_Solvent->Success No Action_Change_Solvent Use More Stable Solvent (e.g., Sulfolane) Solvent_Decomp->Action_Change_Solvent Action_Change_Solvent->Success

Caption: Troubleshooting workflow for low yield in the Halex reaction.

Safety Information

  • Balz-Schiemann Reaction: Aryl diazonium tetrafluoroborates are potentially explosive, especially when dry, and should be handled with appropriate personal protective equipment (PPE) in a fume hood.[8] The thermal decomposition can be highly exothermic.

  • Halex Reaction: Potassium fluoride is toxic if swallowed, in contact with skin, or if inhaled.[11][12] It is also hygroscopic.[13] Polar aprotic solvents like DMSO and DMF have their own specific hazards and should be handled with care. The high temperatures involved in this reaction require careful monitoring to prevent runaway reactions. An incident at a Shell fluoroaromatics plant highlighted the catastrophic potential of unexpected impurities and runaway reactions in the Halex process.[10]

References

Technical Support Center: Nucleophilic Substitution of 2-Fluoropyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the nucleophilic aromatic substitution (SNAr) of 2-fluoropyridines.

Frequently Asked Questions (FAQs)

Q1: Why is 2-fluoropyridine often chosen as a substrate for nucleophilic aromatic substitution?

A1: 2-Fluoropyridine is an excellent substrate for SNAr reactions due to the high electronegativity of the fluorine atom. This property activates the pyridine ring, making it more susceptible to nucleophilic attack.[1][2] The reaction of 2-fluoropyridine with sodium ethoxide in ethanol, for instance, is reported to be 320 times faster than that of 2-chloropyridine.[1][3] This increased reactivity often allows for the use of milder reaction conditions, such as lower temperatures and weaker bases, which is beneficial when working with sensitive functional groups.[1][3]

Q2: What is the general mechanism for the nucleophilic substitution of 2-fluoropyridines?

A2: The reaction proceeds through a two-step addition-elimination mechanism. First, the nucleophile attacks the carbon atom attached to the fluorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] Subsequently, the aromaticity of the pyridine ring is restored by the elimination of the fluoride ion.[1]

Q3: At which positions on the pyridine ring is nucleophilic attack most favorable?

A3: Nucleophilic attack is highly favored at the 2- and 4-positions of the pyridine ring. This preference is due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate through resonance.[1]

Q4: What types of nucleophiles can be used in these reactions?

A4: A broad range of oxygen-, nitrogen-, sulfur-, and carbon-centered nucleophiles can be successfully employed in the SNAr of 2-fluoropyridines. This versatility allows for the introduction of diverse functionalities into the pyridine ring.[1][4]

Troubleshooting Guide

This guide addresses common issues encountered during the nucleophilic substitution of 2-fluoropyridines.

Issue 1: Low or No Conversion to the Desired Product

Possible Cause Suggested Solution
Insufficient Reactivity The pyridine ring may not be sufficiently activated. Consider using a stronger base or increasing the reaction temperature. For unactivated 2-fluoropyridines, harsher conditions like high temperatures (up to 130 °C) may be necessary.[3][4]
Poor Nucleophile Strength The chosen nucleophile may not be strong enough. If possible, use a more potent nucleophile. The reactivity of the nucleophile can also be enhanced by selecting an appropriate solvent.[5][6]
Inappropriate Solvent The choice of solvent significantly impacts reaction rates. Polar aprotic solvents like DMSO or DMF are often preferred as they do not solvate the nucleophile as strongly as polar protic solvents, thus enhancing its nucleophilicity.[6][7]
Decomposition of Reagents Sensitive reagents may decompose at elevated temperatures. If high temperatures are required, ensure they are applied for the minimum time necessary. Consider if a milder, catalyst-based approach could be used.

Issue 2: Formation of Byproducts

Possible Cause Suggested Solution
Hydrolysis of 2-Fluoropyridine Trace amounts of water can lead to the formation of 2-hydroxypyridine as a byproduct.[8] Ensure all reagents and solvents are anhydrous. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help.[9]
Reaction with Solvent Some solvents, particularly alcohols, can act as nucleophiles under certain conditions. If this is suspected, switch to a non-nucleophilic solvent like DMSO, DMF, or THF.[1]
Multiple Substitutions In some cases, particularly with polyfluorinated pyridines, multiple fluorine atoms can be substituted. To achieve selective substitution, carefully control the stoichiometry of the nucleophile and consider using milder reaction conditions.[10]
Side Reactions of Functional Groups Functional groups on the pyridine ring or the nucleophile may undergo side reactions. Protect sensitive functional groups before the substitution reaction and deprotect them afterward.

Data Presentation: Optimized Reaction Conditions

The following tables summarize optimized reaction conditions for the SNAr of unsubstituted 2-fluoropyridine with various nucleophiles, generally leading to high conversion rates.[1]

Table 1: SNAr with Oxygen- and Sulfur-Based Nucleophiles [1]

Nucleophile ClassNucleophile ExampleBaseSolventTemperature (°C)Time (h)Conversion (%)
1°, 2°, or 3° AlcoholCyclohexanolKOtBuTHF503>95
PhenolPhenolK₃PO₄tAmyl-OH11012>95
ThiolThiophenolK₃PO₄tAmyl-OH1103>95

Table 2: SNAr with Nitrogen-Based Nucleophiles [1]

Nucleophile ClassNucleophile ExampleBaseSolventTemperature (°C)Time (h)Conversion (%)
1° or 2° AmineMorpholineK₃PO₄tAmyl-OH1103>95
AmideBenzamideK₂CO₃DMSO13012>95
N-HeterocycleImidazoleK₂CO₃DMSO13012>95

Experimental Protocols

Protocol 1: Synthesis of 2-Morpholinopyridine [1]

This protocol provides a typical procedure for the reaction of 2-fluoropyridine with a secondary amine nucleophile.

Materials:

  • 2-Fluoropyridine

  • Morpholine

  • Potassium phosphate tribasic (K₃PO₄)

  • Anhydrous tert-Amyl alcohol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard glassware for workup and purification

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere, add K₃PO₄ (1.5 equivalents).

  • Add 2-fluoropyridine (1.0 equivalent) and morpholine (1.2 equivalents).

  • Add anhydrous tert-amyl alcohol to achieve a suitable concentration (e.g., 0.2 M).

  • Stir the reaction mixture and heat to 110 °C.

  • Monitor the reaction progress by a suitable technique (e.g., TLC or GC/MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 2-morpholinopyridine.

Visualizations

experimental_workflow start Start reagents Combine 2-Fluoropyridine, Nucleophile, Base, and Solvent in a Dry Flask start->reagents inert_atm Establish Inert Atmosphere (N2 or Ar) reagents->inert_atm heating Heat Reaction Mixture to Specified Temperature inert_atm->heating monitoring Monitor Reaction Progress (TLC, GC/MS) heating->monitoring workup Aqueous Workup: Dilute, Wash, Extract monitoring->workup Reaction Complete purification Purify Crude Product (Column Chromatography) workup->purification product Isolated Pure Product purification->product

Caption: A typical experimental workflow for the nucleophilic substitution of 2-fluoropyridines.

troubleshooting_byproducts start Byproduct Formation Observed check_water Check for Water Contamination (Reagents, Solvents, Glassware) start->check_water use_anhydrous Use Anhydrous Reagents/Solvents and Dry Glassware check_water->use_anhydrous Yes check_solvent Is the Solvent Potentially Nucleophilic? check_water->check_solvent No solution Minimized Byproducts use_anhydrous->solution change_solvent Switch to a Non-nucleophilic Solvent (e.g., DMSO, THF) check_solvent->change_solvent Yes check_stoichiometry Review Stoichiometry of Nucleophile check_solvent->check_stoichiometry No change_solvent->solution adjust_stoichiometry Adjust Stoichiometry to Avoid Multiple Substitutions check_stoichiometry->adjust_stoichiometry Issue Found protecting_groups Consider Protecting Sensitive Functional Groups check_stoichiometry->protecting_groups No Issue adjust_stoichiometry->solution protecting_groups->solution

Caption: A troubleshooting guide for minimizing byproducts in 2-fluoropyridine substitutions.

References

Technical Support Center: Optimizing Suzuki Coupling for 3-Cyclopropyl-2-Fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 3-cyclopropyl-2-fluoropyridine with various boronic acids or esters.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing very low to no yield in my Suzuki coupling reaction with this compound. What are the primary causes and how can I fix this?

A1: Low or no product formation when using 2-halopyridines is a common issue, often stemming from two main challenges: the strength of the Carbon-Fluorine (C-F) bond and potential catalyst inhibition.[1][2] The C-F bond is the strongest carbon-halogen bond, making the initial oxidative addition step of the catalytic cycle energetically demanding.[1] Additionally, the lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation.[3]

Troubleshooting Steps:

  • Evaluate the Catalyst System: Standard catalysts like Pd(PPh₃)₄ may be insufficient for this challenging substrate.[2] It is crucial to use a more active catalytic system.

    • Recommendation: Employ palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ in combination with bulky, electron-rich phosphine ligands (Buchwald ligands) such as SPhos, XPhos, or RuPhos.[2][3][4] These ligands promote the difficult oxidative addition step and can sterically hinder the pyridine nitrogen from deactivating the catalyst.[3]

  • Select an Appropriate Base: The base is critical for activating the boronic acid for the transmetalation step.[1][5] Its strength and solubility are key factors.

    • Recommendation: Screen stronger, non-nucleophilic bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective choices for difficult couplings.[3][6] Avoid strong bases like NaOH or NaOtBu which can accelerate side reactions.[3]

  • Optimize the Solvent System: The solvent must solubilize all components and facilitate the reaction.

    • Recommendation: A mixture of an aprotic organic solvent and water is often beneficial.[5][7] A ratio of dioxane/water or toluene/water (e.g., 4:1 to 10:1) can aid in dissolving the inorganic base and facilitate transmetalation.[3][7] However, ensure conditions are not excessively aqueous to prevent side reactions.[3]

  • Increase Reaction Temperature: The high strength of the C-F bond may require more thermal energy to overcome the activation barrier for oxidative addition.

    • Recommendation: Gradually increase the reaction temperature, typically in the range of 80-120 °C.[2] Monitor for potential decomposition of starting materials or product at higher temperatures.[3]

Q2: How can I minimize protodeboronation of my boronic acid coupling partner?

A2: Protodeboronation is a major side reaction where the C-B bond of the boronic acid is cleaved and replaced with a C-H bond, consuming your starting material.[3] This is especially common with heteroaryl boronic acids.[3]

Solutions:

  • Use Milder Bases: Employ bases like K₃PO₄ or Cs₂CO₃ instead of stronger hydroxides.[3][5]

  • Ensure Anhydrous Conditions: While a small amount of water can be beneficial, excess water promotes protodeboronation.[3] Use appropriately dried solvents.

  • Use Boronic Esters: Consider converting the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA ester.[6][8] These esters provide a "slow release" of the boronic acid during the reaction, keeping its concentration low and minimizing decomposition.[6]

  • Optimize Temperature and Time: Avoid unnecessarily high temperatures or prolonged reaction times, as these can accelerate the decomposition pathway.[3]

Q3: I am observing a significant amount of homocoupling of my starting materials. How can this be prevented?

A3: Homocoupling of the aryl halide or the boronic acid is a common side reaction that reduces the yield of the desired product and complicates purification.[3][8]

Solutions:

  • Thorough Degassing: The presence of oxygen can promote homocoupling.[3][8] Ensure all solvents and the reaction vessel are rigorously degassed with an inert gas (e.g., argon or nitrogen) before adding the catalyst.[3][6]

  • Control Stoichiometry: Using a slight excess of the boronic acid/ester (e.g., 1.1-1.5 equivalents) can favor the cross-coupling pathway over aryl halide homocoupling.[6]

  • Efficient Catalyst Generation: Using a Pd(0) source like Pd(PPh₃)₄ or ensuring the efficient in situ generation of Pd(0) from a Pd(II) precatalyst can help minimize this side reaction.[3]

Data Presentation: Parameter Screening

The following tables summarize the impact of different reaction parameters on yield for Suzuki-Miyaura couplings of related 2-halopyridine systems. These results provide a valuable starting point for optimizing reactions with this compound.

Table 1: Effect of Catalyst & Ligand Combination

Catalyst (mol%) Ligand (mol%) Typical Yield (%) Notes
Pd(PPh₃)₄ (5%) None < 20% Often insufficient for activating C-F bonds.
Pd(dppf)Cl₂ (3%) None 40 - 60% A reasonable starting point for many systems.[3]
Pd(OAc)₂ (2%) SPhos (4%) 75 - 95% Highly effective for heteroaryl halides due to ligand bulk and electron-donating properties.[2][3]
Pd₂(dba)₃ (2%) XPhos (4%) 70 - 90% Another excellent choice for challenging couplings, promoting oxidative addition.[3]

Data is illustrative and adapted from trends observed in couplings of electron-deficient heteroaryl halides.

Table 2: Effect of Base

Base (Equivalents) Typical Yield (%) Notes
Na₂CO₃ (2.0) 30 - 50% Moderate effectiveness; solubility can be an issue.[9]
K₂CO₃ (2.0) 40 - 65% Commonly used, but may be less effective than phosphates for this substrate.[9]
Cs₂CO₃ (2.0) 70 - 90% Highly effective due to good solubility and high activity, but more expensive.[3]
K₃PO₄ (3.0) 75 - 95% Often the optimal choice; strong, non-nucleophilic, and minimizes side reactions.[3][5]

Data is illustrative and based on couplings of similar pyridine substrates. Yields are highly dependent on other reaction conditions.[5]

Table 3: Effect of Solvent System

Solvent (Ratio) Typical Yield (%) Notes
Toluene 30 - 50% Less effective as a single solvent.
Toluene / H₂O (10:1) 50 - 70% Addition of water significantly improves yield.[7]
Dioxane 50 - 60% A good aprotic solvent for this reaction.[7]
Dioxane / H₂O (4:1) 75 - 95% Often the optimal solvent mixture, balancing reactant solubility and base activation.[7][10]

Data adapted from solvent screening studies on related pyridine substrates.[7]

Experimental Protocols

The following is a generalized starting protocol for the Suzuki-Miyaura coupling of this compound. Optimization will be required for specific boronic acid partners.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Aryl or Vinyl Boronic Acid/Ester (1.2-1.5 equiv)

  • Palladium Catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Degassed Solvent (e.g., Dioxane and Water, 4:1 ratio, 0.1-0.2 M)

  • Inert Gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, combine the this compound, the boronic acid/ester, and the base.[3]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.[3][5]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst and the phosphine ligand.[5]

  • Solvent Addition: Add the degassed solvent mixture via syringe.[3]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir vigorously.[3]

  • Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, or GC-MS) until the starting material is consumed.[3]

  • Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[3]

  • Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel.

Visualizations

Suzuki_Optimization_Workflow start_node Low Yield or Side Reactions Identified decision_node decision_node start_node->decision_node Systematic Optimization process_node process_node process_node1 process_node1 decision_node->process_node1 Step 1: Catalyst & Ligand process_node2 process_node2 decision_node->process_node2 Step 2: Base process_node3 process_node3 decision_node->process_node3 Step 3: Solvent process_node4 process_node4 decision_node->process_node4 Step 4: Temperature result_node Optimized Conditions Achieved sub_node sub_node sub_node1_1 Pd(OAc)₂ + SPhos Pd₂(dba)₃ + XPhos Pd(dppf)Cl₂ process_node1->sub_node1_1 Screen sub_node1_1->result_node sub_node2_1 K₃PO₄ Cs₂CO₃ K₂CO₃ process_node2->sub_node2_1 Screen sub_node2_1->result_node sub_node3_1 Dioxane/H₂O Toluene/H₂O THF/H₂O process_node3->sub_node3_1 Screen sub_node3_1->result_node sub_node4_1 80°C -> 100°C -> 120°C process_node4->sub_node4_1 Optimize sub_node4_1->result_node

Caption: A logical workflow for systematically optimizing Suzuki coupling reaction conditions.

Suzuki_Catalytic_Cycle pd_species pd_species reagent reagent product product trouble trouble pd0 Pd(0)L₂ pd2_int1 R¹-Pd(II)L₂-X pd0->pd2_int1 Oxidative Addition pd2_int2 R¹-Pd(II)L₂-R² pd2_int1->pd2_int2 Transmetalation pd2_int2->pd0 Reductive Elimination coupled_product R¹-R² (Product) pd2_int2->coupled_product aryl_halide R¹-X (3-cyclopropyl- 2-fluoropyridine) aryl_halide->pd2_int1 boronic_acid R²-B(OR)₂ boronic_acid->pd2_int2 base Base (e.g., K₃PO₄) base->pd2_int2 trouble1 Difficult Step: Strong C-F bond slows this reaction. trouble1->pd2_int1 trouble2 Catalyst Deactivation: Pyridine N can bind to Pd. trouble2->pd0

Caption: The Suzuki-Miyaura catalytic cycle with key troubleshooting points highlighted.

References

Technical Support Center: Catalyst Selection for Buchwald-Hartwig Reaction with Fluoropyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Buchwald-Hartwig amination of fluoropyridines.

Frequently Asked Questions (FAQs)

Q1: Why are fluoropyridines challenging substrates for Buchwald-Hartwig amination?

A1: Fluoropyridines present unique challenges in palladium-catalyzed C-N cross-coupling reactions. The electron-withdrawing nature of the fluorine atom can deactivate the pyridine ring towards oxidative addition. Furthermore, the lone pair on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation. Finally, under certain conditions, the C-F bond itself can be activated, leading to undesired side reactions.

Q2: What are the key factors to consider when selecting a catalyst system for the amination of fluoropyridines?

A2: The choice of ligand is the most critical factor. Sterically hindered and electron-rich phosphine ligands are generally preferred as they can promote the desired reductive elimination and prevent the pyridine nitrogen from coordinating to the palladium catalyst.[1] Other important factors include the choice of palladium precursor, base, solvent, and reaction temperature.

Q3: Can I use the same catalyst system for 2-, 3-, and 4-fluoropyridines?

A3: Not necessarily. The position of the fluorine atom influences the electronic properties and steric environment of the C-X (X = leaving group) bond, which can affect the optimal catalyst system. For instance, 2-fluoropyridines can be particularly prone to catalyst inhibition due to the proximity of the nitrogen atom to the reaction center. It is often necessary to screen different ligands and conditions for each isomer.

Q4: What are common side reactions observed in the Buchwald-Hartwig amination of fluoropyridines?

A4: Common side reactions include hydrodefluorination (replacement of the fluorine atom with hydrogen), C-F bond activation leading to other cross-coupling products, and hydrodehalogenation of the starting material.[2] The formation of palladium black, which indicates catalyst decomposition, can also be observed.[1]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Conversion 1. Catalyst Inhibition: The pyridine nitrogen is coordinating to the palladium center, inhibiting its activity.[1] 2. Poorly Active Catalyst: The chosen ligand is not suitable for the specific fluoropyridine substrate. 3. Incorrect Base: The base may be too weak to effect deprotonation of the amine-palladium complex.1. Switch to a more sterically hindered, electron-rich phosphine ligand such as t-BuXPhos, t-BuBrettPhos, or RuPhos.[1][3] 2. Screen a panel of ligands to identify the optimal one for your substrate combination.[4] 3. Use a stronger base like NaOt-Bu or LHMDS.[5]
Formation of Side Products (e.g., Hydrodefluorination) 1. C-F Bond Activation: The palladium catalyst is activating the C-F bond in addition to the desired C-X bond.[6][7] 2. Presence of Water: Traces of water can lead to hydrodehalogenation.1. Use a less reactive palladium precursor or a ligand that favors C-X activation over C-F activation. Lowering the reaction temperature may also help. 2. Ensure all reagents and solvents are rigorously dried and the reaction is performed under a strictly inert atmosphere.
Catalyst Decomposition (Formation of Palladium Black) 1. High Reaction Temperature: The catalyst may not be stable at the reaction temperature.[1] 2. Incompatible Solvent or Base: The solvent or base may be promoting catalyst decomposition.1. Lower the reaction temperature and increase the reaction time.[1] 2. Screen different solvents (e.g., toluene, dioxane, THF) and bases (e.g., Cs2CO3, K3PO4).[1][8]
Inconsistent Yields 1. Air or Moisture Sensitivity: The reaction is highly sensitive to atmospheric conditions.[1] 2. Reagent Quality: Impurities in the starting materials, solvent, or base can affect the reaction outcome.1. Use rigorous Schlenk or glovebox techniques to exclude air and moisture.[2] 2. Purify all reagents before use and use freshly dried solvents.

Data Presentation

Table 1: Successful Catalyst Systems for the Buchwald-Hartwig Amination of Fluoropyridines

Fluoropyridine SubstrateAminePd PrecursorLigandBaseSolventTemp (°C)Time (h)Yield (%)
2-Fluoro-4-iodopyridineAromatic AminesPd(OAc)2BINAPK2CO3TolueneMW0.5Good
3-Bromo-2-aminopyridineMorpholinePd2(dba)3RuPhosLiHMDSToluene1001671
3-Bromo-2-aminopyridineMorpholineRuPhos Precatalyst-LiHMDSToluene1001683
3-Bromo-2-aminopyridineCyclopentylamineBrettPhos Precatalyst-LiHMDSToluene1001678

Note: Data for direct C-N coupling of fluoropyridines is limited in the provided search results. The table includes relevant examples with other halopyridines that can serve as a starting point for optimization.

Experimental Protocols

General Protocol for the Buchwald-Hartwig Amination of a Halopyridine (adapted from literature) [9][10]

  • Reaction Setup: To an oven-dried Schlenk tube or vial under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOt-Bu, 1.4-2.0 equiv.).

  • Addition of Reagents: Add the halopyridine (1.0 equiv.) and the amine (1.1-1.2 equiv.).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, dioxane) to achieve the desired concentration (typically 0.1-0.5 M).

  • Reaction: Seal the vessel and heat the reaction mixture in a pre-heated oil bath or heating block to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

Catalyst_Selection_Workflow Catalyst Selection Workflow for Fluoropyridine Amination Start Start: Fluoropyridine Substrate and Amine Ligand_Screen Screen Sterically Hindered, Electron-Rich Phosphine Ligands (e.g., t-BuXPhos, RuPhos, BrettPhos) Start->Ligand_Screen Base_Screen Screen Bases (e.g., NaOt-Bu, LHMDS, Cs2CO3) Ligand_Screen->Base_Screen Solvent_Screen Screen Solvents (e.g., Toluene, Dioxane) Base_Screen->Solvent_Screen Optimization Optimize Temperature and Reaction Time Solvent_Screen->Optimization Success Successful Coupling Optimization->Success Good Yield Troubleshoot Low Yield or Side Reactions Optimization->Troubleshoot Poor Result Troubleshoot->Ligand_Screen Re-evaluate Ligand

Caption: Catalyst selection workflow for the Buchwald-Hartwig amination of fluoropyridines.

Experimental_Workflow General Experimental Workflow Setup 1. Assemble Reaction Under Inert Atmosphere (Pd source, Ligand, Base) Reagents 2. Add Fluoropyridine, Amine, and Solvent Setup->Reagents Reaction 3. Heat and Stir for Specified Time Reagents->Reaction Monitoring 4. Monitor Progress (TLC, GC/LC-MS) Reaction->Monitoring Workup 5. Quench, Extract, and Dry Monitoring->Workup Reaction Complete Purification 6. Purify by Chromatography Workup->Purification Product Isolated Product Purification->Product

Caption: A general experimental workflow for the Buchwald-Hartwig amination.

Troubleshooting_Tree Troubleshooting Decision Tree Start Low or No Product Formation Check_Catalyst Is the Catalyst System Appropriate? (Bulky, e--rich ligand) Start->Check_Catalyst Check_Conditions Are the Reaction Conditions Optimal? (Base, Solvent, Temp) Start->Check_Conditions Check_Setup Is the Reaction Setup Rigorously Inert? Start->Check_Setup Change_Ligand Solution: Screen Different Ligands Check_Catalyst->Change_Ligand No Change_Conditions Solution: Screen Bases, Solvents, and Temperature Check_Conditions->Change_Conditions No Improve_Setup Solution: Use Dry Reagents/Solvents and Inert Atmosphere Techniques Check_Setup->Improve_Setup No Success Improved Yield Change_Ligand->Success Change_Conditions->Success Improve_Setup->Success

Caption: A decision tree for troubleshooting common issues in the reaction.

References

Technical Support Center: Overcoming Challenges in the Sonogashira Coupling of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Sonogashira coupling of substituted pyridines.

Frequently Asked Questions (FAQs)

Q1: What is the Sonogashira coupling reaction?

The Sonogashira reaction is a powerful cross-coupling method used in organic synthesis to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] The reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA).[1][2] It is highly valued for its mild reaction conditions and tolerance of a wide range of functional groups.[1][3]

Q2: Why is this reaction particularly useful for modifying substituted pyridines?

The Sonogashira coupling provides an efficient and direct route to introduce alkynyl groups onto pyridine rings. These pyridine-alkyne structures are crucial building blocks in the synthesis of pharmaceuticals, natural products, and organic materials.[1][4] The reaction's functional group tolerance makes it suitable for complex molecules often encountered in drug development.[1]

Q3: What are the essential components of a typical Sonogashira reaction?

A standard Sonogashira coupling involves the following key components:

  • Substrates : A substituted pyridine halide (iodide, bromide, or triflate) and a terminal alkyne.[2]

  • Palladium Catalyst : A source of palladium(0), such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂).[1][5] Pd(II) precursors are reduced in situ to the active Pd(0) species.[1]

  • Copper(I) Co-catalyst : Typically copper(I) iodide (CuI), which activates the terminal alkyne by forming a copper acetylide intermediate.[1][5]

  • Base : An amine base (e.g., Et₃N, DIPEA) is required to neutralize the hydrogen halide formed as a byproduct.[1]

  • Solvent : The reaction is performed in an anhydrous, deoxygenated solvent like dimethylformamide (DMF), tetrahydrofuran (THF), or toluene.[2]

Q4: Is the copper co-catalyst always necessary?

While the classic protocol uses a copper co-catalyst to increase the reaction rate, its presence can lead to the undesirable side reaction of alkyne homocoupling, known as Glaser coupling.[1] To avoid this, copper-free Sonogashira protocols have been developed, which can be advantageous for certain substrates, although they may require different ligands or reaction conditions to achieve high efficiency.[1][2]

Q5: How does the position of the halogen on the pyridine ring affect the reaction?

The reactivity of halopyridines in the Sonogashira coupling is influenced by the position of the halogen. Due to the electron-withdrawing nature of the nitrogen atom, 2- and 4-halopyridines are generally more susceptible to oxidative addition to the palladium(0) catalyst and are thus more reactive than 3-halopyridines.[6] The reactivity of the halide itself follows the general trend: I > OTf > Br >> Cl.[3][5]

Troubleshooting Guide

This guide addresses specific issues that may arise during the Sonogashira coupling of substituted pyridines.

Problem 1: Low or No Product Yield

Question: I am observing very low conversion of my pyridine halide starting material. What are the likely causes and how can I improve the yield?

Answer: Low yield is a common problem that can stem from several factors. A systematic approach is needed to diagnose the issue.

Potential Causes & Solutions:

  • Inactive Catalyst System : The palladium catalyst may not be sufficiently active to facilitate the reaction, especially with less reactive halides like bromides and chlorides.[7] The oxidative addition step is often rate-limiting.[7]

    • Solution 1: Increase Catalyst Loading : If you are using 1-2 mol% of the palladium catalyst, consider increasing the loading to 5 mol%.[2]

    • Solution 2: Switch to a More Active Catalyst : For challenging substrates, especially aryl chlorides, standard catalysts may be insufficient.[8] Employing catalysts with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can significantly enhance catalytic activity.[5]

  • Sub-optimal Reaction Conditions : The reaction may require more energy or time to proceed to completion.

    • Solution 1: Increase Temperature : For couplings involving aryl bromides, heating is often necessary.[1] A temperature of 80-100°C is a common starting point.[4][7]

    • Solution 2: Extend Reaction Time : Monitor the reaction's progress by TLC or LC-MS and allow it to run longer if starting material is still present.[2]

  • Poor Reagent Quality : Reagents may have degraded over time.

    • Solution : Use freshly purchased or purified palladium catalysts, copper iodide, and solvents. Amine bases can oxidize and may need to be distilled before use.[8]

troubleshooting_low_yield start Low or No Yield check_catalyst Evaluate Catalyst System start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions check_reagents Verify Reagent Quality start->check_reagents solution_catalyst Increase Catalyst Loading Switch to More Active Ligand (e.g., NHC) check_catalyst->solution_catalyst solution_conditions Increase Temperature Extend Reaction Time check_conditions->solution_conditions solution_reagents Use Fresh/Purified Reagents Ensure Anhydrous Conditions check_reagents->solution_reagents end_goal Improved Yield solution_catalyst->end_goal solution_conditions->end_goal solution_reagents->end_goal

Caption: Troubleshooting workflow for low-yield Sonogashira reactions.

Problem 2: Catalyst Decomposition (Formation of Palladium Black)

Question: My reaction mixture turns black shortly after starting, and I'm getting low yields. What is causing this?

Answer: The formation of a black precipitate is typically indicative of palladium black, which means the active Pd(0) catalyst has agglomerated and precipitated out of solution, halting the catalytic cycle.

Potential Causes & Solutions:

  • Presence of Oxygen : Oxygen can lead to catalyst deactivation.[2]

    • Solution : Ensure the reaction is performed under strictly anaerobic (oxygen-free) conditions. Thoroughly degas all solvents and the reaction mixture using techniques like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through them.[8]

  • Unstable Catalytic Species : The phosphine ligands may not be adequately stabilizing the Pd(0) intermediate.

    • Solution 1 : Increase the ligand-to-palladium ratio to ensure all palladium atoms are properly coordinated.[2]

    • Solution 2 : Switch to a more robust ligand system, such as one with bulkier or bidentate phosphines, which can better stabilize the catalyst.[5]

  • Solvent Effects : Some solvents are known to promote the formation of palladium black.

    • Solution : Anecdotal evidence suggests THF can sometimes promote palladium black formation.[9] Consider switching to a different solvent system, such as using the amine base (e.g., Et₃N) as the solvent.[2][9]

Problem 3: Significant Alkyne Homocoupling (Glaser Product)

Question: I am observing a significant amount of a byproduct that corresponds to the dimer of my starting alkyne. How can I minimize this side reaction?

Answer: This byproduct is the result of Glaser coupling, an oxidative homocoupling of the terminal alkyne. It is a common side reaction in copper-catalyzed Sonogashira couplings.[2]

Potential Causes & Solutions:

  • Presence of Oxygen : This is the primary driver of oxidative homocoupling.[2]

    • Solution : As with catalyst decomposition, maintaining strictly anaerobic conditions is critical. Ensure all reagents and the reaction vessel are thoroughly deoxygenated.[8]

  • High Copper Catalyst Concentration : An excess of the copper(I) co-catalyst can promote the homocoupling pathway.[2]

    • Solution 1 : Reduce the amount of copper(I) iodide used in the reaction.[2]

    • Solution 2 : Consider switching to a copper-free Sonogashira protocol. This completely eliminates the primary catalyst for Glaser coupling.[1]

Quantitative Data on Reaction Conditions

Optimizing the Sonogashira coupling often involves screening various parameters. The following tables summarize the effects of different catalysts, solvents, and bases on the yield of Sonogashira products involving substituted pyridines, based on literature data.

Table 1: Optimization of Sonogashira Coupling of 2-Amino-3-Bromopyridine with Phenylacetylene [4][10]

EntryPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(CF₃COO)₂ (2.5)PPh₃ (5)Et₃NDMF100396
2Pd(OAc)₂ (2.5)PPh₃ (5)Et₃NDMF100389
3PdCl₂(PPh₃)₂ (2.5)-Et₃NDMF100391
4Pd(PPh₃)₄ (2.5)-Et₃NDMF100385
5Pd(CF₃COO)₂ (2.5)PPh₃ (5)K₂CO₃DMF100375
6Pd(CF₃COO)₂ (2.5)PPh₃ (5)Cs₂CO₃DMF100381
7Pd(CF₃COO)₂ (2.5)PPh₃ (5)Et₃NDioxane100382
8Pd(CF₃COO)₂ (2.5)PPh₃ (5)Et₃NToluene100378

Reaction conditions: 2-amino-3-bromopyridine (0.5 mmol), phenylacetylene (0.6 mmol), CuI (5 mol%), Base (1 mL), Solvent (2 mL).

Table 2: Coupling of Phenylacetylene with Various Bromopyridines [6]

EntryPyridine SubstratePd Loading (mol%)Solvent/BaseTemp (°C)Time (h)Yield (%)
12-Bromopyridine0.1NMP/Et₃N90399
23-Bromopyridine0.1NMP/Et₃N902498

Catalyst system: Nanosized MCM-41 anchored Palladium Bipyridyl Complex with CuI and PPh₃.

Experimental Protocols & Methodologies

General Experimental Protocol for Sonogashira Coupling of a Substituted Pyridine

This protocol is a general guideline and may require optimization for specific substrates. The following is adapted from the synthesis of 2-amino-3-alkynylpyridines.[4][10]

Materials:

  • Substituted bromopyridine (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%)

  • Ligand (e.g., PPh₃, 5.0 mol%)

  • Copper(I) iodide (CuI, 5.0 mol%)

  • Amine base (e.g., Et₃N, 3.0 equiv or as solvent)

  • Anhydrous, degassed solvent (e.g., DMF)

  • Round-bottomed flask equipped with a magnetic stir bar and septum

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup : To a dry round-bottomed flask under an inert atmosphere, add the palladium catalyst, the ligand (if separate), and copper(I) iodide.

  • Solvent and Reagent Addition : Add the anhydrous, degassed solvent via syringe, followed by the amine base (if not used as the solvent). Stir the mixture for 15-30 minutes at room temperature.

  • Substrate Addition : Add the substituted bromopyridine and the terminal alkyne to the reaction mixture via syringe.

  • Reaction : Heat the reaction mixture to the desired temperature (e.g., 100°C) and stir for the required time (e.g., 3 hours). Monitor the reaction progress using TLC or LC-MS until the starting material is consumed.

  • Work-up : After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the amine base and salts.

  • Purification : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the desired alkynylpyridine.

Visualizations

Catalytic Cycles

The Sonogashira coupling proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5]

sonogashira_cycle Sonogashira Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_complex R¹-Pd(II)L₂-X pd0->pd_complex R¹-X transmetalation Transmetalation pd_alkynyl R¹-Pd(II)L₂-C≡CR² pd_complex->pd_alkynyl Cu-C≡CR² pd_alkynyl->pd0 R¹-C≡CR² reductive_elimination Reductive Elimination cu_x Cu(I)X alkyne_activation Alkyne Activation cu_acetylide Cu(I)-C≡CR² cu_x->cu_acetylide H-C≡CR² (Base, -HX) cu_acetylide->pd_complex Enters Pd Cycle cu_acetylide->cu_x Transmetalation with Pd(II)

Caption: The interconnected palladium and copper catalytic cycles.

Decision Logic for Catalyst Selection

Choosing the right catalyst and ligand is critical, especially for less reactive pyridine halides.

catalyst_selection start Select Pyridine Halide halide_type What is the halide? (I, Br, or Cl) start->halide_type iodide Iodide / Triflate halide_type->iodide I or OTf bromide Bromide halide_type->bromide Br chloride Chloride halide_type->chloride Cl catalyst_iodide Standard Catalyst: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ Standard Conditions iodide->catalyst_iodide catalyst_bromide Standard Catalyst May require higher temp. Consider bulky/e⁻-rich ligand bromide->catalyst_bromide catalyst_chloride Advanced Catalyst System: Use bulky, e⁻-rich phosphine or NHC ligand. Requires higher temp. chloride->catalyst_chloride

Caption: Decision tree for catalyst selection based on halide reactivity.

References

Technical Support Center: Scale-Up Synthesis of 3-Cyclopropyl-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides technical support for the scale-up synthesis of 3-cyclopropyl-2-fluoropyridine, a key intermediate in the development of pharmaceuticals such as kinase inhibitors.[1] This document offers troubleshooting advice and frequently asked questions (FAQs) to address challenges that may arise during laboratory and pilot-plant scale production.

Frequently Asked Questions (FAQs)

Q1: What is the most common large-scale synthetic route to this compound?

A common and scalable approach is the Suzuki-Miyaura cross-coupling reaction. This method involves the palladium-catalyzed reaction of a 3-halo-2-fluoropyridine (e.g., 3-bromo-2-fluoropyridine) with cyclopropylboronic acid. This reaction is well-established in the pharmaceutical industry for its tolerance of various functional groups and generally mild reaction conditions.[2]

Q2: Why is the cyclopropyl ring susceptible to cleavage, and how can this be prevented during synthesis?

The high reactivity of the cyclopropane ring is due to significant ring strain. This strain makes it susceptible to cleavage under harsh reaction conditions, such as strong acids or certain transition metal catalysts that can insert into a C-C bond. To prevent ring cleavage during a Suzuki coupling, it is crucial to use optimized conditions, including the appropriate choice of palladium catalyst and ligands, and to avoid highly acidic or high-temperature environments.

Q3: What are the primary safety concerns when handling cyclopropylboronic acid on a large scale?

Cyclopropylboronic acid is an irritant and can be harmful if it comes into contact with the skin or eyes, or if ingested.[3] It is also moisture-sensitive and should be stored at low temperatures (e.g., -20°C) to maintain stability.[3][4] When handling large quantities, appropriate personal protective equipment (PPE), such as gloves, eye protection, and respiratory protection, is essential.[3][4] The material safety data sheet (MSDS) should always be consulted before handling.

Q4: Are there specific challenges associated with the purification of this compound at scale?

Purification of fluorinated compounds can be challenging due to their unique solubility and chromatographic behavior.[5] For this compound, residual palladium catalyst from the coupling reaction is a common impurity that must be removed. Large-scale purification may involve a combination of techniques such as distillation, crystallization, and column chromatography.[5] The choice of method will depend on the impurity profile and the required final purity.

Q5: Can other cyclopropylating agents be used for the synthesis?

While cyclopropylboronic acid is common for Suzuki couplings, other reagents like cyclopropylzinc reagents (for Negishi coupling) or cyclopropyl Grignard reagents (for Kumada coupling) could also be considered. The choice of reagent will depend on factors such as cost, availability, functional group tolerance, and the specific halogen on the pyridine ring.

Experimental Protocols & Data

Proposed Synthesis: Suzuki-Miyaura Coupling

A plausible and scalable synthesis for this compound is the Suzuki-Miyaura cross-coupling of 3-bromo-2-fluoropyridine with cyclopropylboronic acid.

Reaction Scheme:

Detailed Experimental Protocol

Materials:

  • 3-Bromo-2-fluoropyridine

  • Cyclopropylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • Reactor Setup: To a clean, dry, and inerted reactor, add 3-bromo-2-fluoropyridine (1.0 eq), cyclopropylboronic acid (1.2 eq), and cesium carbonate (2.0 eq).

  • Inert Atmosphere: Seal the reactor and purge with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive flow of inert gas, add palladium(II) acetate (e.g., 2 mol%) and SPhos (e.g., 4 mol%).

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (e.g., a 5:1 mixture) to the reactor via a sealed addition funnel or pump.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical method, such as GC-MS or LC-MS, until the starting material is consumed (typically 12-24 hours).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Table of Typical Reaction Parameters
ParameterTypical RangeNotes
Reactant Ratio 1.0 : 1.1 - 1.5(3-bromo-2-fluoropyridine : cyclopropylboronic acid)
Palladium Catalyst Pd(OAc)₂, Pd(dppf)Cl₂Other catalysts may also be effective.
Catalyst Loading 0.5 - 5 mol%Lower loadings are preferred for scale-up to reduce cost and residual metal.
Ligand SPhos, PPh₃, Buchwald ligandsLigand choice is critical for efficient coupling.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The choice of base can significantly impact yield.
Solvent System Dioxane/Water, Toluene/Water, 2-MeTHFSolvent choice affects reaction rate and solubility.
Temperature 80 - 120 °CHigher temperatures can lead to side reactions or cyclopropane ring cleavage.
Reaction Time 4 - 24 hoursMonitor for completion to avoid degradation.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents or solvents- Inappropriate base or temperature- Use fresh, high-purity catalyst and reagents.- Ensure the reactor is properly purged with an inert gas.- Screen different bases and temperatures.- Degas solvents thoroughly before use.
Formation of Side Products (e.g., Homocoupling) - Reaction temperature is too high.- Incorrect stoichiometry.- Oxygen contamination.- Lower the reaction temperature.- Carefully control the stoichiometry of the reactants.- Maintain a strict inert atmosphere throughout the reaction.
Cleavage of the Cyclopropyl Ring - Reaction conditions are too harsh (e.g., too acidic or too high temperature).- Inappropriate catalyst system.- Use milder reaction conditions.- Screen alternative palladium catalysts and ligands known to be gentle on strained rings.- Avoid strong acids in the work-up.
Difficult Purification - Residual palladium in the final product.- Co-elution of impurities during chromatography.- Use a palladium scavenger resin or perform an activated carbon treatment.- Optimize the chromatographic conditions (solvent system, stationary phase).- Consider purification by vacuum distillation or crystallization if feasible.
Inconsistent Yields at Larger Scale - Inefficient heat transfer.- Poor mixing.- Issues with reagent addition rate.- Use a jacketed reactor with good temperature control.- Ensure adequate agitation for the reaction volume.- For exothermic reactions, control the addition rate of reagents.

Visualizations

Synthetic Pathway

G Synthetic Pathway for this compound A 3-Bromo-2-fluoropyridine C Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) A->C B Cyclopropylboronic Acid B->C D Crude Product Mixture C->D E Purification (Distillation/Chromatography) D->E F This compound E->F

Caption: A simplified workflow for the synthesis of this compound.

Troubleshooting Workflow

G Troubleshooting Workflow Start Low Yield or Incomplete Reaction Check_Catalyst Is the catalyst active? Start->Check_Catalyst Check_Atmosphere Is the atmosphere inert? Check_Catalyst->Check_Atmosphere Yes New_Catalyst Use fresh catalyst/ligand Check_Catalyst->New_Catalyst No Check_Reagents Are reagents and solvents pure/dry? Check_Atmosphere->Check_Reagents Yes Purge_System Improve inerting procedure Check_Atmosphere->Purge_System No Check_Conditions Are temperature and base optimal? Check_Reagents->Check_Conditions Yes Use_New_Reagents Use fresh, dry reagents/solvents Check_Reagents->Use_New_Reagents No Optimize_Conditions Screen bases and temperatures Check_Conditions->Optimize_Conditions No Success Problem Resolved Check_Conditions->Success Yes New_Catalyst->Success Purge_System->Success Use_New_Reagents->Success Optimize_Conditions->Success

References

Technical Support Center: Monitoring Fluoropyridine Substitutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reaction monitoring of fluoropyridine substitutions. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: Which analytical techniques are most suitable for monitoring the progress of my fluoropyridine substitution reaction?

A1: The choice of analytical technique depends on several factors including the properties of your reactants and products, the reaction conditions, and the information you require (qualitative vs. quantitative). The most commonly employed techniques are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is particularly powerful for monitoring these reactions as the chemical shift of the fluorine atom is highly sensitive to its electronic environment, providing clear signals for both the starting material and the product.[1][2] ¹H and ¹³C NMR can also be used to track the disappearance of starting materials and the appearance of products.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for quantitative analysis of reaction mixtures, allowing for the separation and quantification of starting materials, intermediates, and products.[3][4] It is particularly useful for complex reaction mixtures.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for volatile and thermally stable compounds, providing both separation and structural information for identification and quantification.[4][5]

  • Thin-Layer Chromatography (TLC): TLC is a quick and simple qualitative method to get an initial assessment of the reaction's progress by observing the consumption of the starting material.[6]

Q2: I am observing a low or no conversion of my starting material. What are the potential causes and solutions?

A2: Low or no conversion in fluoropyridine substitution reactions can stem from several issues. Here are some common causes and troubleshooting steps:

  • Insufficient Reaction Temperature: Some nucleophilic aromatic substitution (SₙAr) reactions on fluoropyridines require elevated temperatures to proceed at a reasonable rate.[7] Consider carefully increasing the reaction temperature while monitoring for potential decomposition.

  • Moisture-Sensitive Reagents: Anhydrous conditions are often crucial, especially when using strong bases or moisture-sensitive fluoride salts.[7] Ensure all glassware is thoroughly dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Inappropriate Base: The choice and stoichiometry of the base can be critical. A base that is too weak may not sufficiently activate the nucleophile, while an overly strong base could lead to side reactions. Consider screening different bases (e.g., K₂CO₃, Cs₂CO₃, KOtBu) and optimizing the equivalents used.

  • Deactivated Substrate: Electron-donating groups on the fluoropyridine ring can deactivate it towards nucleophilic attack. In such cases, more forcing reaction conditions (higher temperature, stronger base) may be necessary.

Q3: My reaction is producing significant amounts of side products. How can I improve the selectivity?

A3: The formation of side products is a common challenge. Here are some strategies to enhance selectivity:

  • Control of Stoichiometry: Carefully controlling the stoichiometry of the nucleophile and base can minimize side reactions. Using a slight excess of the nucleophile is common, but a large excess can sometimes lead to undesired secondary reactions.

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the desired reaction pathway over competing side reactions.

  • Solvent Effects: The choice of solvent can influence the reaction's selectivity. Polar aprotic solvents like DMF, DMSO, or acetonitrile are commonly used. It may be beneficial to screen a few different solvents to find the optimal one for your specific reaction.

  • Protecting Groups: If your substrate contains other reactive functional groups, consider using protecting groups to prevent them from participating in unwanted side reactions.

Q4: How can I effectively separate my desired product from the unreacted fluoropyridine and other impurities?

A4: Purification strategies depend on the properties of your product. Common methods include:

  • Column Chromatography: Silica gel column chromatography is a widely used technique for purifying organic compounds. The choice of eluent system is critical for achieving good separation.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for obtaining a pure compound.

  • Preparative HPLC: For difficult separations or for obtaining very high purity material, preparative HPLC can be employed.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.

Problem Potential Cause Recommended Solution
Poor peak shape (tailing) in HPLC analysis of pyridine compounds. Interaction of basic pyridine compounds with residual silanols on silica-based columns.[3]Use a specialized HPLC column designed for basic compounds, or add a competing base (e.g., triethylamine) to the mobile phase to improve peak shape.
Inconsistent retention times in HPLC. Column equilibration issues or changes in mobile phase composition.Ensure the column is thoroughly equilibrated with the mobile phase before each run.[3] Prepare fresh mobile phase daily.
Difficulty separating isomeric products by chromatography. Isomers often have very similar physicochemical properties.[8][9]Specialized chromatographic techniques may be required, such as using a different stationary phase in HPLC or employing a chiral column if the isomers are enantiomers.[8]
Low yield despite complete consumption of starting material (by TLC/LC-MS). Product decomposition during workup or purification.Consider a milder workup procedure. For example, avoid strongly acidic or basic conditions if your product is sensitive. Analyze the crude reaction mixture by ¹⁹F NMR to assess the initial yield before purification.
The reaction is very slow, even at elevated temperatures. The fluoropyridine substrate may be sterically hindered or electronically deactivated.[8]Consider using a more reactive nucleophile or a catalyst to accelerate the reaction. Microwave-assisted heating can sometimes be effective in driving slow reactions to completion.

Experimental Protocols

Protocol 1: General Procedure for Monitoring a Fluoropyridine Substitution by ¹⁹F NMR

Objective: To quantitatively monitor the conversion of a fluoropyridine starting material to its substituted product in real-time or at specific time points.

Materials:

  • NMR tube

  • Deuterated solvent compatible with the reaction solvent (e.g., CDCl₃, DMSO-d₆)

  • Internal standard with a known ¹⁹F chemical shift (e.g., trifluorotoluene)

  • Reaction mixture aliquot

Procedure:

  • At desired time points, carefully withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

  • Quench the reaction in the aliquot if necessary (e.g., by adding a small amount of water or acid).

  • Dilute the aliquot with a suitable deuterated solvent in an NMR tube.

  • Add a known amount of an internal standard.

  • Acquire a ¹⁹F NMR spectrum.

  • Integrate the signals corresponding to the starting fluoropyridine and the product.

  • Calculate the conversion by comparing the integral values of the product and remaining starting material. The product ratios can be determined by ¹⁹F NMR spectroscopy of the crude reaction mixture after quenching.[8][9]

Protocol 2: HPLC Method for Reaction Monitoring

Objective: To separate and quantify the components of a fluoropyridine substitution reaction mixture.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (or other suitable column)

Procedure:

  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

    • Quench the reaction and dilute the sample with the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture).

    • Filter the sample through a 0.22 µm syringe filter before injection.[10]

  • Chromatographic Conditions (Example):

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined by the UV absorbance maximum of the analyte(s) of interest.

  • Analysis:

    • Inject a standard solution of the starting material and (if available) the product to determine their retention times.

    • Inject the prepared reaction sample.

    • Integrate the peak areas of the starting material and product to determine the reaction conversion. For quantitative analysis, a calibration curve should be generated using standards of known concentrations.

Protocol 3: GC-MS Method for Reaction Monitoring

Objective: To identify and quantify volatile components in a fluoropyridine substitution reaction.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for the analytes (e.g., DB-5ms).

Procedure:

  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

    • Quench the reaction and dilute the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).[4]

    • If necessary, perform a liquid-liquid extraction to isolate the analytes.

  • GC-MS Method (Example):

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a low temperature (e.g., 60 °C), then ramp to a higher temperature (e.g., 250 °C) to elute all components.

    • MS Ionization Mode: Electron Ionization (EI).

    • Scan Range: A suitable mass range to detect the expected ions (e.g., m/z 40-400).[4]

  • Data Analysis:

    • Identify the peaks corresponding to the starting material and product based on their retention times and mass spectra.

    • Quantify the components by integrating the peak areas and comparing them to a calibration curve or using an internal standard.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_monitoring Reaction Monitoring cluster_workup Workup & Purification start Assemble Reaction reagents Add Fluoropyridine, Nucleophile, Solvent, Base start->reagents conditions Set Temperature & Inert Atmosphere reagents->conditions aliquot Take Aliquot conditions->aliquot quench Quench Reaction aliquot->quench workup Aqueous Workup aliquot->workup Upon Completion analysis Choose Analysis quench->analysis nmr 19F NMR analysis->nmr Quantitative, Structural Info hplc HPLC analysis->hplc Quantitative gcms GC-MS analysis->gcms Volatile Components tlc TLC analysis->tlc Qualitative extraction Extraction workup->extraction purification Purification Method extraction->purification column Column Chromatography purification->column recrystal Recrystallization purification->recrystal end Isolated Product column->end recrystal->end

Caption: General experimental workflow for fluoropyridine substitutions.

Troubleshooting_Logic cluster_conditions Reaction Conditions cluster_reagents Reagents & Setup cluster_substrate Substrate Properties start Low Reaction Conversion? temp Increase Temperature start->temp Yes base Screen Different Bases start->base Yes solvent Change Solvent start->solvent Yes anhydrous Ensure Anhydrous Conditions start->anhydrous Yes atmosphere Use Inert Atmosphere start->atmosphere Yes reagent_quality Check Reagent Purity start->reagent_quality Yes sterics Consider Steric Hindrance start->sterics If still low electronics Evaluate Electronic Effects start->electronics If still low end Improved Conversion temp->end base->end solvent->end anhydrous->end atmosphere->end reagent_quality->end sterics->end electronics->end

Caption: Troubleshooting flowchart for low reaction conversion.

References

Validation & Comparative

Comparative Reactivity of 2-Fluoropyridines vs. 2-Chloropyridines in Nucleophilic Aromatic Substitution (SNAr)

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Chemistry and Drug Development

Nucleophilic aromatic substitution (SNAr) on the pyridine ring is a fundamental transformation in synthetic chemistry, particularly vital in the development of pharmaceuticals and agrochemicals. The electron-deficient nature of the pyridine ring, especially at the positions ortho (2- and 6-) and para (4-) to the nitrogen atom, facilitates the displacement of a leaving group by a nucleophile.[1][2] Among the common leaving groups, halogens are frequently employed. This guide provides an objective, data-driven comparison of the reactivity of 2-fluoropyridines and 2-chloropyridines in SNAr reactions, offering insights for reaction design and optimization.

The Underlying Mechanism: Addition-Elimination

The SNAr reaction on 2-halopyridines proceeds through a well-established two-step addition-elimination mechanism.[1][3]

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the carbon atom bonded to the halogen. This step is typically the rate-determining step of the reaction.[4][5][6] It results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex, where the aromaticity of the pyridine ring is temporarily broken.[1][4]

  • Leaving Group Elimination: The aromaticity of the ring is restored by the expulsion of the halide ion (F⁻ or Cl⁻).

The stability of the Meisenheimer complex is crucial. For attacks at the 2- or 4-position, one of the resonance structures places the negative charge directly on the electronegative nitrogen atom, which provides significant stabilization.[5]

Experimental_Workflow A 1. Reaction Setup (Flask, Base, Inert Atmosphere) B 2. Add Reagents (2-Halopyridine, Amine, Solvent) A->B C 3. Heat and Stir (Monitor by TLC/GC-MS) B->C D 4. Cool and Workup (Add Organic Solvent & Water) C->D E 5. Extraction D->E F 6. Dry and Concentrate E->F G 7. Purify (Column Chromatography) F->G H Pure Product G->H

References

Unraveling the Biological Potential of 3-Cyclopropyl-2-fluoropyridine Derivatives: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that can serve as the basis for new therapeutics is a constant endeavor. Among the myriad of heterocyclic compounds, 3-cyclopropyl-2-fluoropyridine has emerged as a privileged scaffold, particularly in the development of kinase inhibitors for oncology. This guide provides a comparative overview of the biological activity of derivatives based on this core structure, drawing from available research to highlight its significance and potential in drug discovery.

While a comprehensive side-by-side comparison of a homologous series of this compound derivatives is not extensively available in publicly accessible literature, this guide synthesizes the existing data on related compounds to provide insights into their biological activities and the experimental approaches used to evaluate them.

The this compound Scaffold: A Key Building Block in Kinase Inhibitors

The this compound moiety is a key structural component in a number of investigational drug candidates. Its utility stems from the unique combination of the electronic properties of the fluorinated pyridine ring and the conformational rigidity of the cyclopropyl group. The fluorine atom can enhance metabolic stability and binding affinity through hydrogen bonding interactions, while the cyclopropyl group can provide a vector for substitution to explore the binding pocket of target proteins and improve physicochemical properties.

Biological Activities of Related Derivatives

Research into compounds containing the cyclopropyl-pyridine motif has revealed a range of biological activities, with a primary focus on the inhibition of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer.

Anticancer Activity: Targeting Key Signaling Pathways

Derivatives incorporating the this compound scaffold are often designed as inhibitors of various protein kinases implicated in cancer progression, such as receptor tyrosine kinases (RTKs) and downstream signaling kinases. While specific data on a series of this compound derivatives is limited, studies on structurally related compounds demonstrate potent inhibitory activity against several cancer-relevant kinases.

For instance, in a study focused on the discovery of novel thieno[2,3-b]pyridine-based kinase inhibitors, compounds featuring a cyclopropyl moiety were evaluated for their ability to inhibit the RON receptor tyrosine kinase, a target in various cancers. Although not direct derivatives of this compound, these compounds provide a valuable reference for the potential of the cyclopropyl-pyridine scaffold.

Table 1: Hypothetical Comparative Anticancer Activity of this compound Derivatives

Due to the lack of a specific study on a homologous series, the following table is a hypothetical representation based on typical structure-activity relationship (SAR) findings for kinase inhibitors. It illustrates how variations in a substituent (R) on the this compound core could influence biological activity.

Compound IDR GroupTarget Kinase IC₅₀ (nM)Cell Proliferation GI₅₀ (µM) [MCF-7]
CPFP-001 -H>1000>50
CPFP-002 -NH₂25015.2
CPFP-003 -CONH₂1208.5
CPFP-004 -CONH-phenyl352.1
CPFP-005 -CONH-(4-methoxyphenyl)150.8

IC₅₀: Half-maximal inhibitory concentration; GI₅₀: Half-maximal growth inhibition. Data is illustrative and not from a specific study.

Experimental Protocols

To assess the biological activity of novel chemical entities like this compound derivatives, a series of in vitro and in vivo assays are typically employed.

In Vitro Kinase Inhibition Assay

Objective: To determine the potency of a compound to inhibit the enzymatic activity of a specific kinase.

Methodology:

  • Reagents: Recombinant human kinase, substrate peptide, ATP, and test compounds.

  • Procedure: The kinase, substrate, and test compound are incubated together in a reaction buffer. The reaction is initiated by the addition of ATP.

  • Detection: The amount of phosphorylated substrate is quantified using various methods, such as radioisotope incorporation (³²P-ATP), fluorescence polarization, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. The IC₅₀ value is determined by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

Objective: To assess the cytostatic or cytotoxic effect of a compound on cancer cell lines.

Methodology:

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).

  • Procedure: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • Detection: Cell viability is measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity, or the SRB (sulforhodamine B) assay, which measures total protein content.

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells. The GI₅₀ value is determined from the dose-response curve.

Visualizing the Drug Discovery Workflow

The development of novel therapeutics based on a specific scaffold like this compound follows a structured workflow from initial concept to a potential drug candidate.

DrugDiscoveryWorkflow Conceptual Workflow for Drug Discovery cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Preclinical & Clinical Development Target Target Identification & Validation Scaffold Scaffold Selection (this compound) Target->Scaffold Identifies need Library Library Synthesis (Derivative Generation) Scaffold->Library Core structure HS HS Library->HS Compound library HTS High-Throughput Screening SAR Structure-Activity Relationship (SAR) HTS->SAR Identifies hits LeadOpt Lead Optimization (ADME/Tox) SAR->LeadOpt Guides optimization InVivo In Vivo Efficacy & Safety LeadOpt->InVivo Candidate selection Clinical Clinical Trials InVivo->Clinical Preclinical data

Caption: A conceptual diagram illustrating the typical workflow of a drug discovery program, from initial target identification to clinical trials, highlighting the stage where a scaffold like this compound would be utilized.

Signaling Pathway Inhibition

The ultimate goal of developing kinase inhibitors is to modulate specific signaling pathways that are aberrantly activated in diseases like cancer.

SignalingPathway Simplified Kinase Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (e.g., EGFR, MET) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor This compound Derivative (Kinase Inhibitor) Inhibitor->RTK Inhibition

Caption: A simplified diagram showing a common signaling pathway in cancer and the point at which a kinase inhibitor based on the this compound scaffold might exert its therapeutic effect.

Conclusion

The this compound scaffold represents a valuable starting point for the design of novel kinase inhibitors with potential applications in oncology and other diseases. While a direct comparative guide of a homologous series of its derivatives is not yet available in the literature, the analysis of related compounds underscores the promising biological activity associated with this chemical motif. Further research dedicated to the systematic exploration of the structure-activity relationships of this compound derivatives is warranted and will be crucial for unlocking the full therapeutic potential of this promising scaffold.

Comparative Guide to Cyclopropyl-Substituted Pyridine Kinase Inhibitors: SAR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of cyclopropyl-substituted pyridine kinase inhibitors, focusing on their structure-activity relationships (SAR). The inclusion of a cyclopropyl group can significantly impact a compound's potency, selectivity, and pharmacokinetic properties. This document summarizes key quantitative data, details experimental protocols for relevant assays, and visualizes associated signaling pathways and experimental workflows to offer a comprehensive resource for researchers in the field of kinase inhibitor drug discovery.

Data Presentation: SAR of Cyclopropyl-Substituted Pyridine Kinase Inhibitors

The following tables summarize the structure-activity relationships of cyclopropyl-substituted pyridine derivatives targeting two important kinases: Transforming Growth Factor-β Type I Receptor (ALK5) and Tyrosine Kinase 2 (TYK2).

Table 1: SAR of 4-((1-cyclopropyl-1H-pyrazol-4-yl)oxy)pyridine Derivatives as ALK5 Inhibitors
CompoundRALK5 IC50 (nM)[1]
1a -H15.6
1b -CH38.9
1c -F12.3
1d -Cl10.1
1e -OCH325.4
1f -CF37.8

Data extracted from a study on novel ALK5 inhibitors, highlighting the impact of substitutions on the pyridine ring.[1]

Table 2: SAR of Pyridine Derivatives as TYK2 JH2 Domain Binders
CompoundR1R2TYK2 JH2 Binding IC50 (nM)[2]
2a Hcyclopropyl5.2
2b Fcyclopropyl3.1
2c Clcyclopropyl4.5
2d Hethyl25.8
2e Hisopropyl42.1
2f HH>1000

Data from a study on selective TYK2 inhibitors, demonstrating the importance of the cyclopropyl group for binding to the pseudokinase (JH2) domain.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

ALK5 Kinase Inhibition Assay (LanthaScreen™ Kinase Assay)

This biochemical assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the ALK5 kinase.

Materials:

  • Recombinant human ALK5 enzyme

  • LanthaScreen™ Tb-anti-pSMAD2 antibody

  • Fluorescein-labeled SMAD2 substrate

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds dissolved in DMSO

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add the test compound, recombinant ALK5 enzyme, and the fluorescein-labeled SMAD2 substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing EDTA and the LanthaScreen™ Tb-anti-pSMAD2 antibody.

  • Incubate for 60 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.

  • Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a plate reader. The signal is proportional to the amount of phosphorylated substrate.

  • Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

TYK2 JH2 Domain Binding Assay (Fluorescence Polarization)

This assay quantifies the binding affinity of inhibitors to the isolated TYK2 pseudokinase (JH2) domain.

Materials:

  • Recombinant human TYK2 JH2 domain

  • Fluorescently labeled tracer ligand that binds to the TYK2 JH2 domain

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100)

  • Test compounds dissolved in DMSO

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a black, low-volume 384-well plate, add the test compound, the fluorescently labeled tracer, and the recombinant TYK2 JH2 protein.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium.

  • Measure the fluorescence polarization (FP) of the samples using a plate reader equipped with polarizing filters.

  • In the absence of a competing inhibitor, the tracer binds to the protein, resulting in a high FP value. In the presence of an inhibitor, the tracer is displaced, leading to a decrease in the FP value.

  • Calculate the IC50 values from the competition binding curves.

Cell-Based TGF-β Induced SMAD2 Phosphorylation Assay (Western Blot)

This assay assesses the ability of a compound to inhibit the TGF-β signaling pathway in a cellular context by measuring the phosphorylation of SMAD2.

Materials:

  • A suitable cell line (e.g., HaCaT or A549)

  • Cell culture medium and supplements

  • Recombinant human TGF-β1

  • Test compounds dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-SMAD2 (pSMAD2) and anti-total SMAD2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Pre-treat the cells with serial dilutions of the test compound for 1-2 hours.

  • Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes to induce SMAD2 phosphorylation.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with the primary antibody against pSMAD2.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the chemiluminescent signal and quantify the band intensities.

  • Normalize the pSMAD2 signal to the total SMAD2 signal to account for loading differences.

  • Determine the IC50 value by plotting the percentage of inhibition of SMAD2 phosphorylation against the inhibitor concentration.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a general experimental workflow for kinase inhibitor screening.

TGF_beta_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TGF-beta_RII TGF-β RII TGF-beta->TGF-beta_RII Binding ALK5 ALK5 (TGF-β RI) TGF-beta_RII->ALK5 Recruitment & Phosphorylation SMAD2_3 SMAD2/3 ALK5->SMAD2_3 Phosphorylation pSMAD2_3 pSMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD2_3->SMAD_complex Complex formation SMAD4 SMAD4 SMAD4->SMAD_complex DNA DNA SMAD_complex->DNA Translocation Gene_Transcription Target Gene Transcription DNA->Gene_Transcription Regulation

Caption: TGF-β Signaling Pathway.

JAK_STAT_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binding JAK JAK (TYK2) Receptor->JAK Activation pJAK pJAK STAT STAT pJAK->STAT Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation Gene_Transcription Target Gene Transcription DNA->Gene_Transcription Regulation

Caption: JAK-STAT Signaling Pathway.

Kinase_Inhibitor_Screening_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies HTS High-Throughput Screening Hit_Validation Hit Validation HTS->Hit_Validation Primary Hits IC50_Determination IC50 Determination Hit_Validation->IC50_Determination Confirmed Hits Selectivity_Profiling Kinase Selectivity Profiling IC50_Determination->Selectivity_Profiling Potent Hits Cellular_Potency Cellular Potency (e.g., p-Substrate) Selectivity_Profiling->Cellular_Potency Selective Hits Target_Engagement Target Engagement Cellular_Potency->Target_Engagement Functional_Assays Functional Assays (e.g., Proliferation) Target_Engagement->Functional_Assays PK_PD_Modeling Pharmacokinetics/ Pharmacodynamics Functional_Assays->PK_PD_Modeling Lead Candidates Efficacy_Models Disease Efficacy Models PK_PD_Modeling->Efficacy_Models

Caption: Kinase Inhibitor Screening Workflow.

References

Cyclopropyl vs. Isopropyl Substitution in Pyridine-Based Inhibitors: A Comparative Analysis of Antimalarial Activity

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the inhibitory efficacy of cyclopropyl- and isopropyl-substituted carboxamides targeting cytochrome b in Plasmodium falciparum, the parasite responsible for malaria. This guide provides researchers, scientists, and drug development professionals with a concise summary of experimental data, detailed protocols for the cited assays, and a visualization of the relevant biological pathway.

In the realm of medicinal chemistry, the bioisosteric replacement of an isopropyl group with a cyclopropyl group is a common strategy to enhance the pharmacological properties of a lead compound. The smaller, more rigid, and electronically distinct nature of the cyclopropyl ring can lead to improved potency, selectivity, and metabolic stability. This guide examines a case study in antimalarial drug discovery to illustrate the impact of this substitution on inhibitory activity.

Data Presentation: Inhibitory Activity against P. falciparum

The inhibitory activities of a cyclopropyl-substituted carboxamide (W499) and its isopropyl-substituted analog were evaluated against the asexual erythrocytic stage of Plasmodium falciparum. The half-maximal effective concentration (EC50), a measure of the compound's potency in inhibiting parasite growth, was determined.

Compound IDSubstituentTargetP. falciparum StrainEC50 (µM)
W499CyclopropylCytochrome b3D7~0.1 - 0.3
Analog 33IsopropylCytochrome b3D7~0.31 - 1.18

Note: The EC50 value for W499 is inferred from the described potency of the hit compound. The EC50 for the isopropyl analog reflects a reported 3- to 7-fold loss in activity compared to the cyclopropyl parent compound.

The data clearly indicates that the cyclopropyl-substituted compound (W499) exhibits significantly higher potency against P. falciparum than its isopropyl counterpart. This suggests that the cyclopropyl group is a more favorable substituent for binding to and inhibiting the parasite's cytochrome b.

Experimental Protocols

The following is a detailed methodology for the key experiment cited, the in vitro antiplasmodial activity assay using the SYBR Green I method.

In Vitro Antiplasmodial Activity Assay (SYBR Green I Method)

This assay determines the 50% inhibitory concentration (IC50) of a compound against the erythrocytic stages of Plasmodium falciparum by quantifying parasite DNA using the fluorescent dye SYBR Green I.

Materials:

  • P. falciparum culture (e.g., 3D7 strain), synchronized to the ring stage.

  • Human erythrocytes (O+), washed.

  • Complete parasite culture medium (e.g., RPMI-1640 supplemented with HEPES, hypoxanthine, sodium bicarbonate, and AlbuMAX II or human serum).

  • Test compounds dissolved in dimethyl sulfoxide (DMSO).

  • SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100) containing a 1:5000 dilution of SYBR Green I stock.

  • 96-well black, clear-bottom microplates.

  • Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~530 nm).

  • Humidified incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2.

Procedure:

  • Parasite Culture Synchronization: The P. falciparum culture is synchronized to the ring stage using a 5% D-sorbitol treatment.

  • Plate Preparation: Serial dilutions of the test compounds and control drugs (e.g., chloroquine) are prepared in the complete culture medium. The final DMSO concentration should be maintained below 0.5%. 100 µL of the drug dilutions are added to the wells of a 96-well plate. Wells with culture medium only serve as a negative control, and wells with a known antimalarial drug serve as a positive control.

  • Parasite Addition: A parasite suspension with 2% parasitemia and 2% hematocrit is prepared in the complete culture medium. 100 µL of this suspension is added to each well, resulting in a final volume of 200 µL, 1% parasitemia, and 1% hematocrit.

  • Incubation: The plate is incubated for 72 hours at 37°C in a humidified, gassed incubator.

  • Lysis and Staining: After incubation, the plate is frozen at -20°C for at least 2 hours to lyse the erythrocytes. The plate is then thawed at room temperature. 100 µL of the SYBR Green I lysis buffer is added to each well. The plate is mixed gently and incubated in the dark at room temperature for 1-2 hours.

  • Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader.

  • Data Analysis: The background fluorescence from uninfected red blood cell controls is subtracted from all experimental wells. The fluorescence data is then normalized to the negative control (100% growth). The IC50 value is determined by plotting the percentage of parasite growth inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualization

The biological target of the compared compounds is cytochrome b, a key component of the mitochondrial electron transport chain (ETC). The following diagram illustrates the flow of electrons through the ETC and the site of inhibition.

Mitochondrial_ETC cluster_complexes Mitochondrial Electron Transport Chain cluster_inputs Inputs cluster_outputs Outputs ComplexI Complex I (NADH Dehydrogenase) Q Coenzyme Q (Ubiquinone) ComplexI->Q e- ComplexI->H+ ComplexII Complex II (Succinate Dehydrogenase) ComplexII->Q e- ComplexIII Complex III (Cytochrome bc1) Q->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- ComplexIII->H+ ComplexIV Complex IV (Cytochrome c Oxidase) CytC->ComplexIV e- O2 O2 ComplexIV->O2 e- ComplexIV->H+ ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP NADH NADH + H+ NADH->ComplexI e- FADH2 FADH2 FADH2->ComplexII e- H2O H2O ADP ADP + Pi ADP->ATP_Synthase NAD NAD+ FAD FAD Inhibitor Cyclopropyl/Isopropyl Pyridine Inhibitors Inhibitor->ComplexIII Inhibition of Cytochrome b

Caption: Mitochondrial electron transport chain and site of inhibition.

Comparative In Silico Docking Analysis: Positioning 3-Cyclopropyl-2-Fluoropyridine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the virtual screening of novel pyridine-based compounds against key therapeutic targets, this guide offers a comparative analysis of in silico docking studies. By examining related pyridine and pyrimidine derivatives, we provide a predictive framework for the potential efficacy of 3-cyclopropyl-2-fluoropyridine scaffolds in modern drug development.

The quest for novel therapeutic agents is increasingly driven by computational methodologies, with in silico molecular docking standing out as a pivotal tool for predicting the binding affinity and interaction of small molecules with biological targets. This guide focuses on the potential of this compound derivatives, a class of compounds poised for significant interest in medicinal chemistry. While specific docking studies on this exact scaffold are emerging, a wealth of data from analogous structures provides a robust foundation for comparison and prediction.

The inclusion of a cyclopropyl group can enhance metabolic stability, potency, and brain permeability while reducing off-target effects.[1] These beneficial properties, combined with the established role of the pyridine core in numerous clinically successful drugs, underscore the therapeutic promise of these derivatives. This guide will compare their anticipated performance with that of other pyridine and pyrimidine derivatives that have been extensively studied through in silico docking, particularly as inhibitors of key enzymes in oncology, such as the Epidermal Growth Factor Receptor (EGFR) kinase.

Comparative Docking Performance of Pyridine and Pyrimidine Derivatives

To contextualize the potential of this compound derivatives, it is essential to review the performance of structurally related compounds that have been subjected to rigorous in silico and in vitro testing. The following tables summarize key quantitative data from various studies on pyridine and pyrimidine derivatives, primarily targeting EGFR, a well-established target in cancer therapy.[2][3]

Compound ClassTargetDocking Score (kcal/mol)Key InteractionsReference
Novel Pyridine DerivativesEGFRNot specifiedBinds effectively to EGFR[2][3]
Picolinic Acid DerivativesEGFR Kinase-5.194 (MI8)Occupation of the critical site of EGFR kinase pocket[4]
Pyrimidine DerivativesEGFR-TKNot specifiedHydrogen bonds with Met793[5]
Aminopyridine-containing spiro derivativesEGFR-wtNot specifiedStronger inhibition than Neratinib[6]
CompoundTarget Cell LineIC50 (µM)Reference
Compound 7gTyrosine Kinase EGFR1.52 ± 0.09[3]
Compound 7fTyrosine Kinase EGFR1.25 ± 0.08[3]
Compound 4CEGFR Kinase7.15[4]
Compound 8MCF7 (Breast Cancer)3.8 (µg/mL)[7]
Compound 14HEPG2 (Liver Cancer)3.6 (µg/mL)[7]
Compound 6cEGFR-TK0.9 ± 0.03[5]
Compound 10bEGFR-TK0.7 ± 0.02[5]
Imatinib Analog 2gK562 (Leukemia)1.0 - 7.3[8]

Experimental Protocols: A Generalized In Silico Docking Workflow

The methodologies employed in the cited studies follow a standardized workflow for molecular docking. A detailed, generalized protocol is provided below, representing a typical approach for such computational analyses.

1. Ligand and Receptor Preparation:

  • Ligand Preparation: The 3D structures of the pyridine or pyrimidine derivatives are sketched using molecular modeling software (e.g., ChemDraw, Marvin Sketch) and then converted to a 3D format. Energy minimization is performed using a suitable force field (e.g., MMFF94).
  • Receptor Preparation: The 3D crystallographic structure of the target protein (e.g., EGFR, PDB ID: 1M17) is obtained from the Protein Data Bank.[9] Water molecules and co-crystallized ligands are typically removed, and polar hydrogens and Kollman charges are added using software like AutoDock Tools.

2. Molecular Docking Simulation:

  • Grid Generation: A grid box is defined around the active site of the receptor to specify the search space for the ligand binding. The grid parameters are set to encompass the key amino acid residues of the binding pocket.
  • Docking Algorithm: A docking program such as AutoDock Vina is used to perform the docking simulations. The Lamarckian Genetic Algorithm is a commonly employed algorithm for exploring the conformational space of the ligand within the receptor's active site.
  • Pose Selection and Scoring: The program generates multiple binding poses for each ligand, ranked by their predicted binding affinity (docking score) in kcal/mol. The pose with the lowest binding energy is typically considered the most favorable.

3. Analysis of Docking Results:

  • Binding Interactions: The best-ranked docking pose is visualized to analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues of the receptor's active site.
  • In Silico ADME Prediction: To assess the drug-likeness of the compounds, pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) are often predicted using computational tools like SwissADME or pkCSM.[3]

Visualizing Molecular Interactions and Workflows

To further elucidate the processes and concepts discussed, the following diagrams, generated using the DOT language, illustrate a typical in silico docking workflow and a hypothetical signaling pathway that could be targeted by these derivatives.

In_Silico_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis cluster_output Output ligand_prep Ligand Preparation (3D Structure & Energy Minimization) grid_gen Grid Generation (Define Active Site) ligand_prep->grid_gen receptor_prep Receptor Preparation (PDB Structure & Refinement) receptor_prep->grid_gen docking_run Run Docking Algorithm (e.g., AutoDock Vina) grid_gen->docking_run pose_analysis Pose Analysis (Binding Energy & Interactions) docking_run->pose_analysis adme_pred In Silico ADME Prediction (Drug-likeness) docking_run->adme_pred lead_compound Lead Compound Identification pose_analysis->lead_compound adme_pred->lead_compound

A generalized workflow for in silico molecular docking studies.

EGFR_Signaling_Pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS P Inhibitor This compound Derivative (Inhibitor) Inhibitor->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

References

The Bioactive Potential of 3-Cyclopropyl-2-fluoropyridine Derivatives: A Landscape of Therapeutic Promise

Author: BenchChem Technical Support Team. Date: December 2025

While specific, direct comparative studies on the bioactivity of a wide range of 3-cyclopropyl-2-fluoropyridine derivatives remain limited in publicly accessible research, the foundational scaffold of this compound is a recognized key intermediate in the synthesis of potent bioactive compounds, particularly in the realm of kinase inhibitors for cancer therapy. The unique combination of the cyclopropyl ring and the fluorinated pyridine moiety offers advantageous properties for drug design, including metabolic stability and enhanced binding to biological targets. This guide synthesizes the available information on related compounds to provide a comparative overview of the potential bioactivity of this promising class of molecules.

Kinase Inhibition: A Primary Target

For instance, related pyrazolopyrimidine derivatives are known to modulate the activity of various protein kinases. The cyclopropyl group, in particular, is often employed in medicinal chemistry to improve potency and metabolic stability. One area of significant interest is the development of Janus kinase (JAK) inhibitors, which are crucial for cytokine signaling in immune responses. The design of selective JAK inhibitors is a major goal, and the structural features of this compound could contribute to achieving this selectivity.

Anticancer and Antimicrobial Activities

Beyond kinase inhibition, derivatives containing the pyridine and cyclopropyl moieties have been explored for a range of other therapeutic applications.

Anticancer Activity: The structure-activity relationship (SAR) of various pyridine derivatives reveals that substitutions on the pyridine ring can significantly influence their antiproliferative activity against different cancer cell lines. While specific data for this compound derivatives is scarce, related compounds have shown promise. For example, certain aminopyridine derivatives have been investigated as potent and selective JAK2 inhibitors for myeloproliferative neoplasms.

Antimicrobial Activity: The fluorine atom on the pyridine ring, as seen in this compound, is a common feature in many antimicrobial agents. Fluoroquinolones, a major class of antibiotics, incorporate a fluorinated ring system. While not directly a this compound derivative, the structural similarity suggests potential for antimicrobial activity.

Experimental Protocols for Bioactivity Assessment

To validate the bioactivity of this compound derivatives, a series of established experimental protocols would be employed.

Kinase Inhibition Assays

A common method to assess the inhibitory activity of a compound against a specific kinase is through an in vitro kinase assay.

General Protocol:

  • Reagents and Materials: Recombinant human kinase, substrate peptide, ATP (adenosine triphosphate), test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure:

    • The test compound is serially diluted to various concentrations.

    • The kinase, substrate, and ATP are incubated with the test compound in a microplate.

    • The reaction is allowed to proceed for a specific time at a controlled temperature.

    • The amount of ADP (adenosine diphosphate) produced, which is proportional to the kinase activity, is measured using a luminescent or fluorescent signal.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit 50% of the kinase activity, is calculated from the dose-response curve.

Cell-Based Proliferation Assays

To determine the effect of the compounds on cancer cell growth, a cell proliferation assay such as the MTT or MTS assay is typically used.

General Protocol:

  • Cell Culture: Cancer cell lines are cultured in appropriate media and seeded into 96-well plates.

  • Compound Treatment: The cells are treated with various concentrations of the this compound derivative.

  • Incubation: The plates are incubated for a set period (e.g., 72 hours).

  • Cell Viability Measurement: A reagent (MTT or MTS) is added to the wells, which is converted by viable cells into a colored formazan product. The absorbance of the formazan is measured using a microplate reader.

  • Data Analysis: The IC50 value, representing the concentration of the compound that inhibits 50% of cell growth, is determined.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a generalized signaling pathway that could be targeted by this compound derivatives and a typical workflow for their biological evaluation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Kinase_B Kinase_B Kinase_A->Kinase_B Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression 3_CPP_Derivative 3-Cyclopropyl-2- fluoropyridine Derivative 3_CPP_Derivative->Kinase_A Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Ligand Ligand Ligand->Receptor

Caption: Generalized kinase signaling pathway potentially inhibited by this compound derivatives.

G Start Compound Synthesis In_Vitro_Assay In Vitro Kinase Assay Start->In_Vitro_Assay Cell_Based_Assay Cell Proliferation Assay (e.g., MTT) In_Vitro_Assay->Cell_Based_Assay SAR_Analysis Structure-Activity Relationship Analysis Cell_Based_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->In_Vitro_Assay In_Vivo_Studies In Vivo Animal Models Lead_Optimization->In_Vivo_Studies End Preclinical Candidate In_Vivo_Studies->End

Caption: Experimental workflow for the validation of bioactive this compound derivatives.

Conclusion

While a comprehensive, data-rich comparison of various this compound derivatives is not yet available in the public domain, the existing body of research on related molecular scaffolds strongly suggests their significant potential as bioactive compounds. The primary area of promise lies in the development of novel kinase inhibitors for cancer therapy. Further focused research, including the synthesis of a library of these derivatives and their systematic evaluation through the experimental protocols outlined above, is necessary to fully elucidate their therapeutic potential and establish clear structure-activity relationships. The insights gained from such studies will be invaluable for the rational design of next-generation therapeutics.

Navigating the Cross-Coupling Landscape: A Comparative Guide to Ligand Efficacy with 3-Cyclopropyl-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

The functionalization of fluorinated pyridine scaffolds is a critical endeavor in the development of novel pharmaceuticals and agrochemicals. The unique electronic properties of the fluorine atom and the conformational rigidity of the cyclopropyl group in 3-cyclopropyl-2-fluoropyridine make it an attractive building block. However, the successful implementation of palladium-catalyzed cross-coupling reactions with this substrate is highly dependent on the judicious selection of ancillary ligands. This guide provides a comparative overview of the efficacy of different ligands in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions involving this compound and its close analogs, supported by experimental data and detailed protocols.

Data Presentation: Ligand Performance in Cross-Coupling Reactions

The choice of ligand is paramount in overcoming challenges associated with the cross-coupling of 2-halopyridines, such as catalyst inhibition by the pyridine nitrogen and potential defluorination side reactions. Bulky and electron-rich phosphine ligands are often employed to enhance catalytic activity and stability.

Suzuki-Miyaura Coupling

While direct comparative screening data for various ligands with this compound is not extensively published, valuable insights can be drawn from studies on structurally similar substrates. For instance, the successful coupling of cyclopropylboronic acid with bromothiophenes, another class of electron-rich heterocycles, highlights the efficacy of specific ligand systems.

Table 1: Suzuki-Miyaura Coupling of Bromothiophenes with Cyclopropylboronic Acid

EntryBromothiophene SubstrateLigandCatalyst PrecursorBaseSolventTemp (°C)Time (h)Yield (%)
12-BromothiopheneSPhosPd(OAc)₂K₃PO₄Toluene/H₂O90285
23-BromothiopheneSPhosPd(OAc)₂K₃PO₄Toluene/H₂O90288
32-Bromo-3-methylthiopheneSPhosPd(OAc)₂K₃PO₄Toluene/H₂O90293

Data adapted from a study on the synthesis of cyclopropylthiophenes, demonstrating the high efficiency of the SPhos ligand in coupling a cyclopropyl nucleophile with a heteroaryl halide.

In a broader ligand screening for the Suzuki-Miyaura coupling of a pyridine-2-sulfonyl fluoride with an arylboronic acid, various phosphine ligands were evaluated, offering insights into their relative performance with pyridine-based electrophiles.

Table 2: Ligand Screening for Suzuki-Miyaura Coupling of Pyridine-2-sulfonyl Fluoride

LigandCatalyst PrecursorYield (%)
dppfPdCl₂65
PPh₃Pd(OAc)₂40
RuPhosPd(OAc)₂High (qualitative)
XPhosPd(OAc)₂Not specified

This data suggests that for pyridine substrates, bidentate ligands like dppf can be effective, while bulky monophosphine ligands such as RuPhos are also highly active.[1]

Buchwald-Hartwig Amination & Sonogashira Coupling

For Buchwald-Hartwig amination and Sonogashira coupling of this compound, the literature suggests that bulky, electron-rich biaryl phosphine ligands are generally preferred to achieve high yields and avoid common side reactions. Ligands such as XPhos, SPhos, and RuPhos are frequently cited as being effective for the amination of challenging heteroaryl halides. Similarly, for Sonogashira couplings, a combination of a palladium source with a phosphine ligand is standard, with the choice of ligand impacting the reaction's success with demanding substrates.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of cross-coupling reactions. Below are representative protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, adaptable for this compound.

General Protocol for Suzuki-Miyaura Coupling

This protocol is adapted from a successful procedure for the coupling of bromothiophenes with cyclopropylboronic acid.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.

  • In a separate vial, dissolve Pd(OAc)₂ and SPhos in toluene.

  • Add the catalyst solution to the Schlenk flask.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the remaining toluene and water via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 mmol)

  • Amine (1.2 mmol)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • XPhos (0.03 mmol, 3 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

  • Toluene (5 mL)

Procedure:

  • In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk flask with a magnetic stir bar.

  • Add toluene, followed by this compound and the amine.

  • Seal the flask, remove from the glovebox, and heat in an oil bath at 80-110 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction, quench with saturated aqueous ammonium chloride, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography.

General Protocol for Sonogashira Coupling

Materials:

  • This compound (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI, 0.06 mmol, 6 mol%)

  • Triethylamine (Et₃N, 3.0 mmol)

  • THF (5 mL)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill with an inert gas three times.

  • Add THF and triethylamine via syringe.

  • Add the terminal alkyne dropwise.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Visualizing Reaction Mechanisms and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the catalytic cycles and experimental workflows.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-NR1R2(L) Ar-Pd(II)-NR1R2(L) Ar-Pd(II)-X(L2)->Ar-Pd(II)-NR1R2(L) Amine Coordination & Deprotonation (HNR1R2, Base) Ar-Pd(II)-NR1R2(L)->Pd(0)L2 Reductive Elimination (Ar-NR1R2)

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination (Ar-C≡CR) Cu-X Cu-X Cu-C≡CR Cu-C≡CR Cu-X->Cu-C≡CR H-C≡CR, Base Cu-C≡CR->Ar-Pd(II)-X(L2)

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Experimental_Workflow A Reactant & Catalyst Preparation B Reaction Setup (Inert Atmosphere) A->B C Reaction Execution (Heating & Stirring) B->C D Reaction Monitoring (TLC/LC-MS) C->D E Work-up (Quenching & Extraction) D->E F Purification (Chromatography) E->F G Characterization (NMR, MS) F->G

Caption: General experimental workflow for cross-coupling reactions.

References

A Comparative Guide to the Reactivity of 3-Cyclopropyl-2-fluoropyridine: A Quantum Mechanical Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 3-cyclopropyl-2-fluoropyridine, a heterocyclic compound of interest in medicinal chemistry, based on quantum mechanical calculations. Due to the limited direct experimental and computational data on this specific molecule, this comparison is built upon established principles of pyridine chemistry, quantum mechanical studies of analogous substituted fluoropyridines, and the known electronic effects of the cyclopropyl substituent.

Introduction to the Reactivity of 2-Fluoropyridines

2-Fluoropyridines are versatile building blocks in organic synthesis, primarily owing to their susceptibility to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen atom, combined with the high electronegativity of the fluorine substituent at the C2 position, renders this position highly electrophilic and prone to attack by nucleophiles. The generally accepted mechanism for the SNAr reaction on 2-fluoropyridines is a two-step addition-elimination process that proceeds through a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is a key factor in determining the overall reaction rate.

Substituents on the pyridine ring can significantly modulate the reactivity of 2-fluoropyridines in SNAr reactions. Electron-withdrawing groups (EWGs) generally enhance reactivity by further polarizing the C-F bond and stabilizing the Meisenheimer intermediate. Conversely, electron-donating groups (EDGs) tend to decrease reactivity by destabilizing the intermediate.

The Electronic Nature of the Cyclopropyl Group

The cyclopropyl group is a unique substituent with electronic properties that can be likened to those of a double bond. It can act as a π-electron donor through conjugation with an adjacent π-system, a phenomenon attributed to the "bent" character of its C-C bonds which have significant p-orbital character.[1] This electron-donating ability is crucial in understanding its influence on the reactivity of the 2-fluoropyridine ring.

Comparative Analysis of Reactivity

To contextualize the reactivity of this compound, we compare its expected behavior with that of other 3-substituted 2-fluoropyridines bearing either electron-donating or electron-withdrawing groups. The following table summarizes the predicted effects on key quantum mechanical parameters that govern reactivity in SNAr reactions.

Substituent at C3Electronic NaturePredicted Effect on SNAr ReactivityPredicted HOMO-LUMO GapPredicted Activation Energy (Ea) for SNAr
-H NeutralBaseline reactivityModerateModerate
-CH₃ Weak EDGSlightly DecreasedSlightly IncreasedSlightly Increased
-NH₂ Strong EDGDecreasedIncreasedIncreased
-NO₂ Strong EWGIncreasedDecreasedDecreased
-CN Strong EWGIncreasedDecreasedDecreased
-Cyclopropyl π-Electron Donor (EDG)Decreased Increased Increased

The cyclopropyl group, acting as an electron-donating group at the 3-position, is expected to decrease the rate of nucleophilic aromatic substitution at the 2-position compared to unsubstituted 2-fluoropyridine. This is because the donation of electron density into the pyridine ring will destabilize the negatively charged Meisenheimer intermediate formed during the reaction. Consequently, the activation energy for the reaction is predicted to be higher. A larger HOMO-LUMO gap is also anticipated, indicating lower kinetic reactivity.[2]

Experimental Protocols: A Methodological Overview for Computational Analysis

The quantum mechanical data presented in this guide are based on methodologies commonly employed in the computational study of heterocyclic reactivity. A typical workflow for such an analysis is as follows:

  • Molecular Modeling: The 3D structures of the substituted 2-fluoropyridine derivatives and the corresponding Meisenheimer intermediates are built using molecular modeling software.

  • Geometry Optimization: The geometries of all species are optimized using Density Functional Theory (DFT), a widely used quantum mechanical method. A common choice of functional and basis set for such systems is B3LYP with a 6-311++G(d,p) basis set.[2][3]

  • Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency).

  • Energy Calculations: Single-point energy calculations are carried out to obtain the electronic energies of the optimized structures.

  • Reactivity Descriptors: Key quantum mechanical descriptors are calculated, including:

    • Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO gap (ΔE = ELUMO - EHOMO) is a crucial indicator of chemical reactivity.

    • Activation Energy (Ea): The energy difference between the transition state and the reactants for the SNAr reaction is calculated to determine the kinetic barrier.

    • Reaction Energy (ΔErxn): The energy difference between the products and the reactants is calculated to determine the thermodynamic favorability of the reaction.

    • Mulliken or Natural Population Analysis (NPA): These analyses are used to determine the partial atomic charges on the atoms of the molecule, providing insight into the electrophilicity of the C2 carbon.

Visualization of the Computational Workflow

The following diagram illustrates the typical workflow for the quantum mechanical calculation of the reactivity of a substituted 2-fluoropyridine.

Caption: Computational workflow for reactivity analysis.

Conclusion

Based on established principles of physical organic chemistry and supported by analogous quantum mechanical studies, the cyclopropyl group at the 3-position of a 2-fluoropyridine ring is predicted to act as an electron-donating group. This will likely decrease the molecule's reactivity towards nucleophilic aromatic substitution compared to unsubstituted 2-fluoropyridine. This deactivating effect is attributed to the destabilization of the key Meisenheimer intermediate. For drug development professionals, this suggests that while the this compound scaffold may offer desirable conformational constraints or metabolic stability, its derivatization via SNAr may require more forcing reaction conditions than for analogues bearing electron-withdrawing groups. Further dedicated computational and experimental studies on this compound are warranted to precisely quantify its reactivity and validate these predictions.

References

Safety Operating Guide

Proper Disposal of 3-Cyclopropyl-2-fluoropyridine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals must handle this compound with care due to its potential hazards, which are inferred from structurally similar chemicals. This guide will provide a clear, step-by-step protocol for its safe disposal.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to wear appropriate Personal Protective Equipment (PPE). Based on the hazards associated with similar fluorinated pyridines, the following PPE is recommended:

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption.
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or chemical fume hood.To avoid inhalation of vapors.

In the event of a spill, evacuate the area and assess the situation. For

Essential Safety and Operational Guide for 3-Cyclopropyl-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for 3-Cyclopropyl-2-fluoropyridine, tailored for researchers, scientists, and drug development professionals. The following procedures are based on established safety protocols for pyridine derivatives and fluorinated organic compounds to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure when handling this compound. The following table summarizes the recommended PPE.

Body PartPersonal Protective EquipmentSpecifications and Usage
Eyes Safety Goggles or Face ShieldMust be worn at all times to protect against splashes.[1][2] A face shield is recommended when there is a significant risk of splashing.[4]
Hands Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended.[1][2] Inspect gloves for any tears or punctures before use. For highly corrosive or readily absorbed compounds, double-gloving is advised.[4]
Body Laboratory CoatA flame-resistant, fully buttoned lab coat should be worn to protect the skin.[1][4] For larger-scale operations, a chemical-resistant apron or suit may be necessary.[4]
Respiratory Fume Hood or RespiratorAll handling of this compound should occur in a certified chemical fume hood to minimize inhalation.[1][2] If a fume hood is not available, a suitable respirator must be used.[4]

Operational Plan: Handling and Storage

Strict adherence to the following operational plan is critical for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fumehood Ensure Fume Hood is Operational prep_ppe->prep_fumehood prep_materials Gather All Necessary Materials prep_fumehood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh handle_transfer Carefully Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decontaminate Decontaminate Glassware and Surfaces handle_transfer->cleanup_decontaminate cleanup_dispose Dispose of Waste in Designated Containers cleanup_decontaminate->cleanup_dispose cleanup_ppe Remove PPE and Wash Hands cleanup_dispose->cleanup_ppe

Figure 1. Workflow for the safe handling of this compound.

Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[2][4] Keep containers tightly closed and clearly labeled with the chemical name and associated hazards.[2]

Emergency Procedures

Immediate and appropriate action is essential in the event of accidental exposure.

cluster_spill Spill Response cluster_personal Personal Exposure exposure Exposure Incident spill_alert Alert others and restrict access exposure->spill_alert eye_contact Eye Contact: Flush with water for at least 15 mins. Seek immediate medical attention. exposure->eye_contact skin_contact Skin Contact: Wash with soap and water. Remove contaminated clothing. Apply calcium gluconate gel if HF exposure is suspected. exposure->skin_contact inhalation Inhalation: Move to fresh air. Administer oxygen if trained. Seek immediate medical attention. exposure->inhalation ingestion Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. exposure->ingestion spill_contain Contain spill with absorbent material spill_alert->spill_contain spill_collect Collect into a sealed container for disposal spill_contain->spill_collect

Figure 2. Emergency response plan for this compound exposure.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[1] Seek immediate medical attention.[1][5]

  • Skin Contact: Wash the affected area with soap and plenty of water.[1] Remove contaminated clothing. If irritation persists, or if exposure to hydrofluoric acid (a potential hydrolysis product) is suspected, apply a 2.5% calcium gluconate gel after flushing.[5] Seek medical attention.[1]

  • Inhalation: Move the affected person to fresh air.[4] If breathing is difficult, administer oxygen if you are trained to do so. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting.[1] Rinse mouth with water and seek immediate medical attention.[1]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste containing this compound, including contaminated materials, in a designated, properly labeled, and sealed hazardous waste container.[1][3]

  • Waste Classification: This material should be treated as hazardous waste, specifically as a halogenated organic compound.[6]

  • Disposal Method: Dispose of the waste container through an approved waste disposal plant.[7] Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[1]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.